molecular formula C21H18FNO3 B12380978 AF-2112

AF-2112

Numéro de catalogue: B12380978
Poids moléculaire: 351.4 g/mol
Clé InChI: ABXYQZXEVULDHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AF-2112 is a useful research compound. Its molecular formula is C21H18FNO3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H18FNO3

Poids moléculaire

351.4 g/mol

Nom IUPAC

4-fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid

InChI

InChI=1S/C21H18FNO3/c22-16-9-10-19(21(24)25)20(13-16)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,23H,11-12H2,(H,24,25)

Clé InChI

ABXYQZXEVULDHP-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC3=C(C=CC(=C3)F)C(=O)O

Origine du produit

United States

Foundational & Exploratory

The Emergence of AF-2112: A Novel Modulator of the Hippo Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis, has emerged as a key area of interest in oncology research.[1][2] Its dysregulation is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[3][4] Central to this pathway's function are the transcriptional coactivators YAP (Yes-associated protein) and TAZ, which, upon translocation to the nucleus, bind to TEAD (Transcriptional Enhanced Associate Domain) transcription factors to drive the expression of genes involved in cell growth and survival.[2][5] The development of small molecule inhibitors that can disrupt this YAP/TAZ-TEAD interaction represents a promising strategy in cancer therapy. This technical guide focuses on AF-2112, a novel flufenamic acid-derived TEAD inhibitor, providing an in-depth overview of its mechanism of action, preclinical data, and the experimental methodologies used in its characterization.[6][7]

The Hippo Signaling Pathway: A Brief Overview

The Hippo pathway is a complex kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ.[8][9] In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP and TAZ and subsequent activation of TEAD-mediated transcription.[3][4] This aberrant signaling promotes tumorigenesis, metastasis, and resistance to therapy.[10][11]

AF2112_Mechanism AF2112 This compound TEAD_Pocket TEAD Palmitic Acid Binding Pocket AF2112->TEAD_Pocket Binds to YAP_TEAD_Complex YAP/TAZ-TEAD Complex Formation TEAD_Pocket->YAP_TEAD_Complex Blocks YAP_TAZ YAP/TAZ YAP_TAZ->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Transcription TEAD-mediated Gene Transcription YAP_TEAD_Complex->Transcription Downstream_Effects Decreased Cell Migration & Proliferation Transcription->Downstream_Effects Inhibition leads to Experimental_Workflow Compound_Synthesis This compound Synthesis Binding_Assay TEAD Binding Assay (Thermal Shift) Compound_Synthesis->Binding_Assay Structural_Studies Co-crystallization with TEAD Binding_Assay->Structural_Studies Confirm Binding Gene_Expression Gene Expression Analysis (RT-qPCR) Binding_Assay->Gene_Expression Functional Effect Data_Analysis Data Analysis & Interpretation Structural_Studies->Data_Analysis Cellular_Assay Cell Migration Assay Gene_Expression->Cellular_Assay Cellular Impact Cellular_Assay->Data_Analysis

References

An In-depth Technical Guide to the TEAD Inhibitor AF-2112: Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF-2112 is a novel small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway. As a derivative of flufenamic acid, this compound represents a promising therapeutic agent for cancers characterized by aberrant Hippo pathway activation. This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative data.

Core Compound Details

PropertyValueSource
Chemical Name 2-((3-(phenethyloxy)phenyl)amino)benzoic acidInferred from Structure
Molecular Formula C21H18FNO3[1]
Molecular Weight 351.37 g/mol [1]
Appearance White to off-white solidN/A
Solubility Soluble in DMSON/A
CAS Number Not available in search resultsN/A

Chemical Structure

The chemical structure of this compound is presented below. It is a derivative of flufenamic acid, featuring a phenethyloxy group at the C3' position of the phenylamino ring.

this compound Chemical Structure

Synthesis

This compound is synthesized through a modular route starting from commercially available precursors. The key steps involve a Suzuki cross-coupling reaction to form the biaryl scaffold, followed by a palladium-catalyzed Buchwald-Hartwig amination to introduce the benzoic acid moiety, and finally, etherification to install the phenethyloxy side chain.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Nitrophenylboronic acid

  • 1-Bromo-3-(phenethyloxy)benzene

  • Methyl 2-aminobenzoate

  • Palladium(II) acetate (Pd(OAc)2)

  • (rac)-BINAP

  • Cesium carbonate (Cs2CO3)

  • Toluene

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Step 1: Suzuki Cross-Coupling

  • To a solution of 3-nitrophenylboronic acid (1.2 eq) and 1-bromo-3-(phenethyloxy)benzene (1.0 eq) in toluene, add Pd(OAc)2 (0.05 eq), (rac)-BINAP (0.1 eq), and Cs2CO3 (2.0 eq).

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-nitro-3-(phenethyloxy)benzene.

Step 2: Buchwald-Hartwig Amination

  • To a solution of 1-nitro-3-(phenethyloxy)benzene (1.0 eq) and methyl 2-aminobenzoate (1.2 eq) in toluene, add Pd(OAc)2 (0.05 eq), (rac)-BINAP (0.1 eq), and Cs2CO3 (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-((3-(phenethyloxy)phenyl)amino)benzoate.

Step 3: Saponification

  • To a solution of methyl 2-((3-(phenethyloxy)phenyl)amino)benzoate (1.0 eq) in a 3:1 mixture of THF and water, add LiOH (4.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • After cooling to room temperature, acidify the reaction mixture with 1 M HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a TEAD inhibitor by binding to the central palmitate-binding pocket of TEAD transcription factors. This binding event disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP), thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.[2][3] The Hippo signaling pathway, which regulates YAP and TEAD activity, is a critical regulator of organ size and tissue homeostasis.[3]

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Mechanical Stress Mechanical Stress GPCRs GPCRs LATS1_2 LATS1/2 MST1_2->LATS1_2 P SAV1 SAV1 SAV1->MST1_2 YAP YAP LATS1_2->YAP P MOB1 MOB1 MOB1->LATS1_2 pYAP p-YAP YAP_nuc YAP YAP->YAP_nuc Translocation pYAP->YAP Cytoplasmic Retention Degradation Proteasomal Degradation pYAP->Degradation AF_2112 This compound TEAD TEAD AF_2112->TEAD Inhibition YAP_nuc->TEAD Target_Genes Target Genes (CTGF, Cyr61, Axl, NF2) TEAD->Target_Genes Transcription

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Biological Activity and Quantitative Data

This compound has been shown to effectively inhibit TEAD activity, leading to a reduction in the expression of TEAD target genes. Its binding to TEAD has been quantified using a differential static light scattering (DSLS) thermal shift assay.

AssayParameterValueCell Line
TEAD4 BindingΔTagg5.1 °CN/A
Gene Expression (RT-qPCR)CTGFSignificant ReductionMDA-MB-231
Gene Expression (RT-qPCR)Cyr61Significant ReductionMDA-MB-231
Gene Expression (RT-qPCR)AxlSignificant ReductionMDA-MB-231
Gene Expression (RT-qPCR)NF2Significant ReductionMDA-MB-231
Experimental Protocols

Differential Static Light Scattering (DSLS) Thermal Shift Assay:

  • Prepare a solution of purified TEAD4 protein in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Add this compound to the protein solution at a final concentration of 10 µM.

  • Place the samples in a DSLS instrument.

  • Apply a thermal ramp from 25 °C to 95 °C at a rate of 1 °C/min.

  • Monitor the aggregation temperature (Tagg) of the protein in the presence and absence of this compound.

  • The change in aggregation temperature (ΔTagg) is calculated as Tagg(protein + compound) - Tagg(protein only).

DSLS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Protein TEAD4 Protein Mix Mix Protein->Mix Compound This compound Compound->Mix DSLS DSLS Instrument Mix->DSLS Heat Thermal Ramp (25-95°C) DSLS->Heat Data Aggregation Data Heat->Data Delta_Tagg Calculate ΔTagg Data->Delta_Tagg

Caption: Workflow for the DSLS Thermal Shift Assay.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR):

  • Culture MDA-MB-231 cells to 70-80% confluency.

  • Treat cells with 10 µM this compound or vehicle (DMSO) for 24 hours.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Perform qPCR using gene-specific primers for CTGF, Cyr61, Axl, NF2, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.[4][5]

RT_qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_data_analysis Data Analysis Cells MDA-MB-231 Cells Treatment Treat with this compound (10 µM, 24h) Cells->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR with Gene-Specific Primers cDNA_Synthesis->qPCR Analysis ΔΔCt Method qPCR->Analysis Result Relative Gene Expression Analysis->Result

Caption: Workflow for RT-qPCR analysis of gene expression.

Conclusion

This compound is a potent and specific inhibitor of the YAP-TEAD interaction with demonstrated activity in cellular models of cancer. Its well-defined chemical structure and modular synthesis route make it an attractive candidate for further preclinical and clinical development. The detailed protocols provided herein should enable researchers to further investigate the therapeutic potential of this compound and similar compounds targeting the Hippo signaling pathway.

References

In-Depth Technical Guide: Biological Activity of the AF-2112 Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound AF-2112 has been identified as a novel, potent inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors. As a derivative of flufenamic acid, this compound represents a promising therapeutic candidate for cancers driven by the dysregulation of the Hippo signaling pathway. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Core Mechanism of Action: TEAD Inhibition in the Hippo Signaling Pathway

This compound exerts its biological effects by targeting TEAD, the downstream effector of the Hippo signaling pathway.[1][2] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] In a dysregulated state, often observed in various cancers, the transcriptional co-activators YAP/TAZ translocate to the nucleus and bind to TEAD, leading to the expression of genes that promote cell growth and proliferation, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (Cyr61).

This compound functions by binding to the central lipid pocket of TEAD proteins, inducing a conformational change that allosterically inhibits the interaction between TEAD and its co-activators YAP/TAZ. This disruption of the TEAD-YAP/TAZ complex prevents the transcription of oncogenic target genes, thereby suppressing tumor growth and cell migration.

Below is a diagram illustrating the Hippo signaling pathway and the inhibitory action of this compound.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Mechanical Stress Mechanical Stress LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation YAP_TAZ_P p-YAP/TAZ Cytoplasmic Degradation Degradation YAP_TAZ_P->Cytoplasmic Degradation TEAD TEAD Gene_Expression Target Gene Expression (CTGF, Cyr61, Axl, NF2) TEAD->Gene_Expression promotes YAP_TAZ_n->TEAD binds Cell_Proliferation Cell Proliferation & Migration Gene_Expression->Cell_Proliferation AF_2112 This compound AF_2112->TEAD inhibits

Figure 1: The Hippo Signaling Pathway and this compound's Mechanism of Action.

Quantitative Biological Activity

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Parameter Target Value Assay
Thermal Shift (ΔTagg)TEAD45.1 °CDifferential Scanning Fluorimetry
Table 1: Binding Affinity of this compound to TEAD4.
Target Gene Cell Line Effect Assay
CTGFMDA-MB-231Strong ReductionRT-qPCR
Cyr61MDA-MB-231Strong ReductionRT-qPCR
AxlMDA-MB-231Strong ReductionRT-qPCR
NF2MDA-MB-231Strong ReductionRT-qPCR
Table 2: Effect of this compound on TEAD Target Gene Expression.
Biological Process Cell Line Effect Assay
Cell MigrationMDA-MB-231Moderate ReductionWound Healing Assay
Table 3: Effect of this compound on Cancer Cell Migration.

Note: Specific concentrations and percentage of inhibition for gene expression and cell migration assays are not publicly available in the referenced literature. The effects are described qualitatively as "strong" and "moderate" reduction.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Differential Scanning Fluorimetry (DSF) for Thermal Shift Assay

This protocol is a standard procedure for assessing the binding of a ligand to a target protein by measuring the change in thermal denaturation temperature.

DSF_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation (RT-PCR Machine) cluster_analysis Data Analysis p1 Purified TEAD4 protein (e.g., 2 µM) p4 Mix components in reaction buffer p1->p4 p2 SYPRO Orange dye (e.g., 5x concentration) p2->p4 p3 This compound or DMSO control (at desired concentration) p3->p4 i1 Load samples into 96-well PCR plate p4->i1 i2 Set temperature gradient (e.g., 25°C to 95°C) i1->i2 i3 Monitor fluorescence intensity during temperature ramp i2->i3 a1 Plot fluorescence vs. temperature to obtain melting curve i3->a1 a2 Determine melting temperature (Tm) (inflection point of the curve) a1->a2 a3 Calculate ΔTagg: Tm(this compound) - Tm(DMSO) a2->a3

Figure 2: Experimental Workflow for Differential Scanning Fluorimetry.
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the mRNA levels of TEAD target genes in response to this compound treatment.

  • Cell Culture and Treatment: MDA-MB-231 cells are cultured in appropriate media and seeded in 6-well plates. Cells are then treated with this compound at a specific concentration (e.g., 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 24 hours).

  • RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA extraction kit following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: The qPCR is performed using a real-time PCR system with SYBR Green chemistry. The reaction mixture includes cDNA template, forward and reverse primers for the target genes (CTGF, Cyr61, Axl, NF2) and a housekeeping gene (e.g., GAPDH), and SYBR Green master mix.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene expression.

Wound Healing Assay for Cell Migration

This assay is used to assess the effect of this compound on the migratory capacity of MDA-MB-231 cells.

  • Cell Seeding: MDA-MB-231 cells are seeded in a 24-well plate and grown to form a confluent monolayer.

  • Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove detached cells, and fresh media containing this compound at the desired concentration or a vehicle control is added.

  • Imaging: The wound area is imaged at different time points (e.g., 0, 12, and 24 hours) using a microscope.

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the scratch at each time point. The percentage of wound closure is calculated relative to the initial wound area.

Conclusion and Future Directions

This compound is a promising TEAD inhibitor with demonstrated activity in suppressing key oncogenic gene expression and cell migration in a breast cancer cell line. Its mode of action via the Hippo signaling pathway presents a targeted approach for cancers with dysregulated YAP/TAZ-TEAD activity. Further preclinical studies are warranted to evaluate its in vivo efficacy, pharmacokinetic profile, and safety to establish its potential as a clinical candidate. The detailed protocols provided herein will aid researchers in further investigating the biological activities of this compound and similar compounds targeting the Hippo pathway.

References

AF-2112: A Technical Whitepaper on a Novel Flufenamic Acid-Derived TEAD Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF-2112 is a novel small molecule inhibitor derived from flufenamic acid, demonstrating significant potential in the modulation of the Hippo signaling pathway. Identified as a potent binder to the TEA Domain (TEAD) family of transcription factors, this compound represents a promising avenue for therapeutic intervention in cancers characterized by aberrant Hippo pathway activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and the experimental protocols used for its characterization. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1][2][3] Its dysregulation is a key driver in the development and progression of various cancers.[4] The transcriptional coactivators Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), are the primary downstream effectors of the Hippo pathway.[5][6] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4), leading to the expression of genes that promote cell proliferation and inhibit apoptosis.[7][8][9] Consequently, the disruption of the YAP/TAZ-TEAD interaction has emerged as a compelling strategy for cancer therapy.[10]

Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), was previously identified as a binder to the lipophilic palmitic acid (PA) pocket of TEAD, leading to a reduction in the expression of the TEAD target genes, Axl and NF2.[11][12] this compound is a derivative of flufenamic acid, developed through the replacement of the trifluoromethyl moiety with a phenethyloxy group at the C3' position.[11][13] This modification results in a compound with enhanced affinity for TEAD, binding deeper within the PA pocket.[11][12]

Mechanism of Action

This compound functions as a TEAD inhibitor by directly binding to the central palmitic acid pocket of TEAD proteins.[11][12] This binding event is believed to allosterically inhibit the interaction between TEAD and its coactivators, YAP and TAZ, thereby preventing the transcription of downstream target genes. Co-crystallization studies have shown that while this compound binds in a similar fashion to its parent compound, flufenamic acid, it penetrates deeper into the palmitic acid pocket.[11][12] This deeper binding is associated with a greater affinity for TEAD.[11]

The inhibition of the YAP/TAZ-TEAD complex by this compound leads to a significant reduction in the expression of key pro-proliferative and anti-apoptotic genes, including Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (Cyr61), AXL receptor tyrosine kinase (Axl), and Neurofibromin 2 (NF2).[11][12][14]

Signaling Pathway

The following diagram illustrates the canonical Hippo signaling pathway and the point of intervention for this compound.

Hippo_Pathway Hippo Signaling Pathway and this compound Mechanism of Action cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade (Hippo Pathway ON) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 activates Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 activates GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 activates MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 scaffolds MOB1 MOB1 MOB1->LATS1_2 scaffolds YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates (Hippo OFF) TEAD TEAD Target_Genes Target Gene Expression (CTGF, Cyr61, Axl, NF2) TEAD->Target_Genes activates YAP_TAZ_n->TEAD binds Proliferation Cell Proliferation, Inhibition of Apoptosis Target_Genes->Proliferation AF2112 This compound AF2112->TEAD inhibits binding DSF_Workflow Differential Scanning Fluorimetry Workflow A Prepare Protein-Dye Mix (TEAD + SYPRO Orange) B Dispense into 384-well Plate A->B C Add Compound (this compound) or DMSO (Control) B->C D Seal and Centrifuge Plate C->D E Run Thermal Melt Program in qPCR Instrument (25-95°C) D->E F Measure Fluorescence vs. Temperature E->F G Calculate Tm and ΔTm F->G RTqPCR_Workflow RT-qPCR Experimental Workflow A Seed MDA-MB-231 Cells B Treat with this compound (10 µM) or DMSO for 24h A->B C Total RNA Extraction B->C D cDNA Synthesis C->D E Quantitative PCR (Target & Housekeeping Genes) D->E F Data Analysis (ΔΔCt Method) E->F G Determine Relative Gene Expression F->G Migration_Assay_Workflow Transwell Cell Migration Assay Workflow A Starve MDA-MB-231 Cells B Resuspend Cells in Serum-Free Medium with this compound or DMSO A->B D Seed Cells into Upper Chamber of Transwell Insert B->D C Add Chemoattractant to Lower Chamber C->D E Incubate for 24h D->E F Remove Non-Migrated Cells E->F G Fix and Stain Migrated Cells F->G H Quantify Migrated Cells by Microscopy G->H Synthesis_Pathway Plausible Synthesis Route for this compound cluster_reactants A trans-β-styrenylboronic acid C Suzuki Coupling A->C B 1-iodo-3-nitrobenzene B->C D Intermediate 32 C->D E Further Steps (Reduction, Cross-Coupling, Saponification) D->E F This compound E->F

References

The Role of AF-2112 in Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-2112 is a novel small molecule inhibitor derived from flufenamic acid, currently under investigation for its potential as an anti-cancer therapeutic.[1][2][3] It functions as an inhibitor of the TEA Domain (TEAD) family of transcription factors, which are the downstream effectors of the Hippo signaling pathway.[1][4] Dysregulation of the Hippo pathway and subsequent hyperactivation of the YAP-TEAD transcriptional complex is a known driver in various cancers, promoting cell proliferation, survival, and migration.[4] this compound targets this critical node in cancer signaling, representing a promising avenue for therapeutic intervention.

Mechanism of Action: Inhibition of the YAP-TEAD Transcriptional Complex

The primary mechanism of action of this compound involves the disruption of the interaction between the transcriptional co-activator Yes-associated protein (YAP) and TEAD transcription factors.[1][4] this compound is designed to bind to the central palmitic acid (PA) pocket of TEAD, a site crucial for its interaction with YAP.[1] By occupying this pocket, this compound allosterically inhibits the YAP-TEAD protein-protein interaction, thereby preventing the transcription of oncogenic target genes.[4][5]

This inhibition leads to a significant reduction in the expression of key genes regulated by the YAP-TEAD complex, including:

  • Connective Tissue Growth Factor (CTGF) : A matricellular protein involved in cell adhesion, migration, and angiogenesis.[1][2]

  • Cysteine-rich angiogenic inducer 61 (Cyr61) : A protein implicated in cell proliferation, angiogenesis, and inflammation.[1][2]

  • AXL Receptor Tyrosine Kinase (Axl) : A receptor tyrosine kinase associated with cell survival, proliferation, and metastasis.[1][2]

  • Neurofibromin 2 (NF2) : A tumor suppressor protein; its regulation by YAP-TEAD is part of a complex feedback loop.[1][2]

The downstream effect of this targeted gene expression modulation is the suppression of key cancer cell functions, including proliferation and migration.[6]

Preclinical Findings

Preclinical investigations have demonstrated the potential of this compound in cancer models. In studies involving human MDA-MB-231 breast cancer cells, this compound has been shown to reduce cell migration, a critical process in tumor metastasis.[1]

Quantitative Data Summary

Currently, detailed public quantitative data such as IC50 values for TEAD inhibition or dose-response relationships in various cancer cell lines are limited in the available literature. The primary reported finding is the strong reduction in the expression of target genes.[1][2]

Target Gene Reported Effect of this compound Reference
CTGFStrongly Reduced Expression[1][2]
Cyr61Strongly Reduced Expression[1][2]
AxlStrongly Reduced Expression[1][2]
NF2Strongly Reduced Expression[1][2]
Cellular Process Reported Effect of this compound Reference
Cell Migration (MDA-MB-231)Reduction[1]

Experimental Protocols

Detailed experimental protocols for the studies citing this compound are not yet fully available in the public domain. However, based on the nature of the reported findings, the key experiments likely involved the following standard methodologies:

Gene Expression Analysis (Quantitative Real-Time PCR)
  • Cell Culture and Treatment : MDA-MB-231 breast cancer cells were cultured under standard conditions and subsequently treated with a specified concentration of this compound or a vehicle control for a defined period.

  • RNA Extraction : Total RNA was isolated from the treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis : The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR : Quantitative PCR was performed using primers specific for CTGF, Cyr61, Axl, NF2, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of the target genes was calculated using the delta-delta-Ct method.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Cell Seeding : MDA-MB-231 cells were seeded in a culture plate and grown to confluence.

  • Scratch Formation : A sterile pipette tip was used to create a uniform "scratch" or wound in the cell monolayer.

  • Treatment : The cells were washed to remove debris and then incubated with media containing this compound or a vehicle control.

  • Image Acquisition : Images of the scratch were captured at time zero and at subsequent time points (e.g., 24, 48 hours).

  • Analysis : The rate of wound closure was quantified by measuring the change in the width of the scratch over time, providing an indication of cell migration.

Visualizations

Signaling Pathway of this compound Action

AF2112_Pathway cluster_Hippo Hippo Pathway (Upstream) cluster_YAP_TEAD YAP-TEAD Complex cluster_Nucleus Nucleus Upstream Signals Upstream Signals Hippo Kinase Cascade Hippo Kinase Cascade Upstream Signals->Hippo Kinase Cascade Activates YAP YAP Hippo Kinase Cascade->YAP Phosphorylates & Inhibits Nuclear Translocation YAP_TEAD YAP-TEAD Complex TEAD TEAD Target Gene Promoters Target Gene Promoters YAP_TEAD->Target Gene Promoters Binds to Oncogenic Gene Expression\n(CTGF, Cyr61, Axl, NF2) Oncogenic Gene Expression (CTGF, Cyr61, Axl, NF2) Target Gene Promoters->Oncogenic Gene Expression\n(CTGF, Cyr61, Axl, NF2) Activates Cancer Progression\n(Proliferation, Migration) Cancer Progression (Proliferation, Migration) Oncogenic Gene Expression\n(CTGF, Cyr61, Axl, NF2)->Cancer Progression\n(Proliferation, Migration) Promotes AF2112 This compound AF2112->TEAD Binds to Palmitic Acid Pocket AF2112->YAP_TEAD Inhibits Formation

Caption: Mechanism of this compound in the Hippo signaling pathway.

Conceptual Experimental Workflow for this compound Evaluation

AF2112_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell Line Selection Select Cancer Cell Lines (e.g., MDA-MB-231) Dose-Response Determine IC50 for Proliferation (e.g., MTT/CellTiter-Glo Assay) Cell Line Selection->Dose-Response Target Engagement Confirm TEAD Binding (e.g., Cellular Thermal Shift Assay) Dose-Response->Target Engagement Gene Expression Quantify Target Gene Reduction (qPCR for CTGF, Cyr61, etc.) Target Engagement->Gene Expression Functional Assays Assess Phenotypic Effects (Migration, Invasion, Apoptosis Assays) Gene Expression->Functional Assays Xenograft Model Establish Tumor Xenograft Model in Immunocompromised Mice Functional Assays->Xenograft Model Promising results lead to Treatment Administer this compound vs. Vehicle Xenograft Model->Treatment Tumor Growth Monitor Tumor Volume and Animal Weight Treatment->Tumor Growth Pharmacodynamics Analyze Target Gene Expression in Tumor Tissue Tumor Growth->Pharmacodynamics Toxicity Assess Systemic Toxicity Pharmacodynamics->Toxicity

Caption: A conceptual workflow for the preclinical evaluation of this compound.

References

AF-2112: A Technical Guide to its Target Gene Expression Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF-2112 is a novel small molecule inhibitor derived from flufenamic acid, demonstrating significant potential in the modulation of the Hippo signaling pathway. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action as a TEAD (Transcriptional Enhanced Associate Domain) inhibitor and its impact on the expression of key downstream target genes. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols and visual representations of the associated signaling pathways and workflows to support further research and development efforts in oncology and related fields.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell growth and inhibit apoptosis.

This compound has been identified as a potent inhibitor of the YAP/TEAD interaction. It acts by binding to the central palmitic acid (PA) binding pocket of TEAD, thereby preventing the association with YAP/TAZ and subsequent gene transcription. This guide details the effects of this compound on the expression of specific YAP/TEAD target genes, namely Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (Cyr61), AXL receptor tyrosine kinase (Axl), and Neurofibromin 2 (NF2).

Mechanism of Action: Hippo Signaling Pathway Inhibition

This compound exerts its biological effects by directly targeting the TEAD transcription factors, the final downstream effectors of the Hippo signaling pathway. By occupying the palmitic acid pocket of TEAD, this compound allosterically inhibits the interaction between TEAD and the YAP/TAZ transcriptional co-activators. This disruption is the key mechanism leading to the downregulation of target gene expression.

Hippo_Pathway cluster_upstream Upstream Regulation cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD Target_Genes Target Genes (CTGF, Cyr61, Axl, NF2) TEAD->Target_Genes activates YAP_TAZ_n->TEAD AF2112 This compound AF2112->TEAD inhibits binding Mechanical Cues} Mechanical Cues} Mechanical Cues}->MST1_2 RT_qPCR_Workflow cluster_sample_prep Sample Preparation cluster_rt Reverse Transcription cluster_qpcr Quantitative PCR Cell_Culture MDA-MB-231 Cells Treatment This compound (10 µM) or DMSO Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Reaction qPCR with SYBR Green cDNA_Synthesis->qPCR_Reaction Data_Analysis Relative Quantification (ΔΔCt method) qPCR_Reaction->Data_Analysis Migration_Assay_Workflow cluster_setup Assay Setup cluster_treatment_imaging Treatment and Imaging cluster_analysis Data Analysis Seeding Seed MDA-MB-231 cells to confluence Scratch Create a 'scratch' in the cell monolayer Seeding->Scratch Treatment Treat with this compound (10 µM) or DMSO Scratch->Treatment Imaging_T0 Image at T=0 hours Treatment->Imaging_T0 Incubation Incubate for 24 hours Imaging_T0->Incubation Imaging_T24 Image at T=24 hours Incubation->Imaging_T24 Quantification Quantify wound closure area Imaging_T24->Quantification Comparison Compare this compound vs. DMSO Quantification->Comparison

The Discovery and Preclinical Development of AF-2112: A Novel TEAD Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AF-2112 is a novel, reversible small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway.[1][2] Developed as a derivative of flufenamic acid, this compound demonstrates a promising preclinical profile with the potential for therapeutic application in cancers characterized by aberrant Hippo pathway activation. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.

Introduction: Targeting the Hippo-YAP-TEAD Pathway

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1] Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1] Consequently, inhibiting the interaction between YAP/TAZ and TEAD is a compelling therapeutic strategy for cancers with hyperactive YAP/TAZ signaling.

This compound emerged from a medicinal chemistry effort to develop more potent TEAD inhibitors based on the flufenamic acid scaffold, which was previously identified as a binder of the TEAD palmitic acid (PA) pocket.[1]

Discovery and Synthesis of this compound

This compound (compound 47 in the original publication) was synthesized as part of a series of flufenamic acid derivatives where the trifluoromethyl group was replaced with various aromatic moieties.[1] The synthesis of this compound involves a multi-step process, a general outline of which is described below based on similar compounds in the series.

General Synthetic Scheme

The synthesis of this compound and its analogs commences with a Suzuki cross-coupling reaction, followed by reduction of a nitro group to an aniline, a second palladium-catalyzed cross-coupling, and subsequent saponification.

G cluster_0 Synthesis of this compound Precursor cluster_1 Final Assembly and Saponification 3-nitrophenylboronic_acid 3-nitrophenylboronic acid suzuki_coupling Suzuki Cross-Coupling 3-nitrophenylboronic_acid->suzuki_coupling aryl_halide Aryl Halide aryl_halide->suzuki_coupling 3-aryl-nitrobenzene 3-aryl-nitrobenzene intermediate suzuki_coupling->3-aryl-nitrobenzene reduction Reduction (e.g., Fe/NH4Cl) 3-aryl-nitrobenzene->reduction 3-aryl-aniline 3-aryl-aniline intermediate reduction->3-aryl-aniline aniline_intermediate 3-aryl-aniline intermediate buchwald_hartwig Buchwald-Hartwig Cross-Coupling aniline_intermediate->buchwald_hartwig bromo_benzoate Methyl 2-bromo-4-fluorobenzoate bromo_benzoate->buchwald_hartwig ester_product Ester Product buchwald_hartwig->ester_product saponification Saponification (e.g., LiOH) ester_product->saponification This compound This compound saponification->this compound

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action

This compound functions as a TEAD inhibitor by binding to the central hydrophobic palmitic acid-binding pocket of TEAD proteins. This binding is thought to allosterically modulate the YAP-binding domain, thereby disrupting the formation of the transcriptionally active YAP-TEAD complex.

Hippo-YAP-TEAD Signaling Pathway

The following diagram illustrates the Hippo signaling pathway and the point of intervention for this compound.

Hippo_Pathway Hippo-YAP-TEAD Signaling Pathway and this compound Inhibition cluster_0 Hippo Pathway 'ON' (Phosphorylation Cascade) cluster_1 Hippo Pathway 'OFF' (YAP/TAZ Activation) MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ_cyto YAP/TAZ (phosphorylated) LATS1_2->YAP_TAZ_cyto phosphorylates MOB1 MOB1 MOB1->LATS1_2 Degradation Cytoplasmic Sequestration & Degradation YAP_TAZ_cyto->Degradation YAP_TAZ_nuc YAP/TAZ (unphosphorylated) TEAD TEAD YAP_TAZ_nuc->TEAD binds Gene_Expression Target Gene Expression (CTGF, Cyr61, Axl, NF2) TEAD->Gene_Expression activates Proliferation Cell Proliferation, Survival Gene_Expression->Proliferation AF_2112 This compound AF_2112->TEAD inhibits binding

Caption: this compound inhibits the YAP-TEAD interaction.

Preclinical Data

The preclinical evaluation of this compound has demonstrated its binding affinity to TEAD, its ability to modulate downstream gene expression, and its effect on cancer cell migration.

Binding Affinity to TEAD4

The apparent binding affinity of this compound to TEAD4 was assessed using a differential scanning fluorimetry (DSF) thermal shift assay. The change in the aggregation temperature (ΔTagg) indicates compound binding.

CompoundΔTagg (°C)
Flufenamic Acid (FA)1.3
This compound 5.1
LM-412.1
Niflumic Acid (NA)1.5
Table 1: Apparent binding affinity of this compound and reference compounds to TEAD4 as measured by DSF. A higher ΔTagg suggests stronger binding.[1]
Effect on TEAD-Dependent Gene Expression

The effect of this compound on the expression of known TEAD target genes was evaluated in MDA-MB-231 human breast cancer cells using RT-qPCR.

GeneThis compound (10 µM) - Fold Change vs. Vehicle
Axl~0.4
CTGF~0.3
Cyr61~0.5
NF2~0.6
Table 2: Relative expression of TEAD target genes in MDA-MB-231 cells after 24-hour treatment with 10 µM this compound. Data are approximated from graphical representations in the source publication.[1]
Inhibition of Cancer Cell Migration

The inhibitory effect of this compound on the migration of MDA-MB-231 cells was assessed using a scratch wound healing assay.

Compound (10 µM)% Wound Closure at 24h (Normalized to Vehicle)
Vehicle (DMSO)100%
Flufenamic Acid (FA)~95%
This compound ~60%
LM-41~40%
Table 3: Effect of this compound and reference compounds on the migration of MDA-MB-231 cells. Data are approximated from graphical representations in the source publication.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the evaluation of this compound.

Differential Scanning Fluorimetry (DSF) Assay

This assay measures the thermal stability of a protein in the presence and absence of a ligand.

  • Protein: Recombinant human TEAD4.

  • Assay Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.5.

  • Compound Preparation: Compounds were serially diluted in DMSO and then diluted in assay buffer to a final concentration of 10 µM with 1% DMSO.

  • Procedure:

    • A final volume of 20 µL containing 2 µM TEAD4 and 10 µM of the test compound was prepared in a 96-well PCR plate.

    • The plate was heated from 25 °C to 95 °C at a rate of 1 °C/min in a real-time PCR instrument.

    • Protein unfolding was monitored by measuring the increase in intrinsic tryptophan fluorescence.

    • The melting temperature (Tm) was determined as the midpoint of the unfolding transition, and the ΔTagg was calculated as the difference in Tm between the protein with and without the compound.

Real-Time Quantitative PCR (RT-qPCR)

This technique was used to quantify the mRNA levels of TEAD target genes.

  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

  • Cell Culture: Cells were maintained in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells were seeded in 6-well plates and grown to ~70% confluency before being treated with 10 µM of this compound or vehicle (DMSO) for 24 hours.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted using TRIzol reagent according to the manufacturer's protocol. 1 µg of total RNA was reverse-transcribed to cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: qPCR was performed using a SYBR Green master mix on a real-time PCR system. The relative gene expression was calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.

Scratch Wound Healing Assay

This assay assesses the effect of compounds on cell migration in vitro.[3][4][5][6][7]

  • Cell Line: MDA-MB-231 cells.

  • Procedure:

    • Cells were seeded in a 24-well plate and grown to form a confluent monolayer.

    • A sterile 200 µL pipette tip was used to create a uniform scratch in the center of the cell monolayer.

    • The wells were washed with PBS to remove detached cells.

    • Fresh media containing 10 µM of this compound or vehicle (DMSO) was added.

    • Images of the scratch were captured at 0 and 24 hours using an inverted microscope.

    • The area of the wound was measured using ImageJ software, and the percentage of wound closure was calculated.

Conclusion and Future Directions

This compound is a promising novel TEAD inhibitor with demonstrated preclinical activity. It effectively binds to TEAD4, inhibits the expression of key downstream target genes, and moderately impairs cancer cell migration. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on comprehensive in vivo efficacy and toxicity studies, as well as further optimization of the compound scaffold to enhance potency and drug-like properties. The detailed protocols provided herein should facilitate the replication and expansion of these initial findings.

References

AF-2112: A Technical Overview of its Binding Affinity to TEAD Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of AF-2112, a novel small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors. This compound, a derivative of flufenamic acid, has demonstrated significant potential in modulating the Hippo signaling pathway, a critical regulator of cell proliferation, organ size, and tumorigenesis. This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation

The primary quantitative measure of this compound's interaction with TEAD proteins is derived from thermal shift assays. This technique assesses the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) is indicative of a direct interaction and stabilization of the protein by the ligand.

CompoundTarget ProteinQuantitative MetricValueReference
This compound TEAD4Thermal Shift (ΔTagg)5.1 °C [1]

Table 1: Quantitative analysis of this compound binding to TEAD4. The thermal shift assay indicates a direct and stabilizing interaction between this compound and the TEAD4 protein.

Biological Activity and Downstream Effects

This compound has been shown to modulate the transcriptional activity of the YAP-TEAD complex, leading to a reduction in the expression of key downstream target genes involved in cell growth and proliferation.

Cell LineGenes AffectedEffect
MDA-MB-231CTGF, Cyr61, Axl, NF2Strong reduction in expression

Table 2: Effect of this compound on the expression of TEAD target genes in MDA-MB-231 breast cancer cells. This demonstrates the functional consequence of this compound binding to TEAD.

Signaling Pathway Context

The Hippo pathway plays a crucial role in regulating organ size and tissue homeostasis by controlling cell proliferation and apoptosis.[2] When the pathway is inactive, the transcriptional co-activator YAP (Yes-associated protein) translocates to the nucleus and binds to TEAD transcription factors. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis.[2] Dysregulation of the Hippo pathway, leading to hyperactivation of the YAP-TEAD complex, is observed in many cancers.[3] this compound targets TEAD, aiming to disrupt this oncogenic signaling.

Hippo_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates pYAP p-YAP (Inactive) YAP->pYAP YAP_nuc YAP YAP->YAP_nuc translocation pYAP->YAP cytoplasmic retention Degradation Proteasomal Degradation pYAP->Degradation YAP_nuc->YAP translocation TEAD TEAD YAP_nuc->TEAD forms complex Gene_Expression Target Gene Expression (CTGF, Cyr61, etc.) TEAD->Gene_Expression promotes AF2112 This compound AF2112->TEAD binds & inhibits Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Figure 1: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and activity of this compound.

Protein Thermal Shift Assay

This assay is used to determine the direct binding of this compound to TEAD4 by measuring the change in its thermal denaturation temperature.

Thermal_Shift_Assay_Workflow cluster_prep cluster_assay Assay Setup cluster_run Data Acquisition cluster_analysis Data Analysis p1 Purified TEAD4 Protein a1 Mix TEAD4, Buffer, and Dye in PCR plate wells p1->a1 p2 This compound Stock Solution a2 Add this compound (experimental) or DMSO (control) p2->a2 p3 Fluorescent Dye (e.g., SYPRO Orange) p3->a1 p4 Assay Buffer p4->a1 a1->a2 r1 Place plate in a Real-Time PCR instrument a2->r1 r2 Apply thermal gradient (e.g., 25°C to 95°C) r1->r2 r3 Measure fluorescence at each temperature increment r2->r3 an1 Plot Fluorescence vs. Temperature r3->an1 an2 Determine Melting Temperature (Tm) for each condition an1->an2 an3 Calculate ΔTagg (Tm with this compound - Tm with DMSO) an2->an3

Figure 2: Workflow for the Protein Thermal Shift Assay.

Detailed Protocol:

  • Protein and Compound Preparation:

    • Recombinantly express and purify human TEAD4 protein.

    • Prepare a stock solution of this compound in DMSO. Prepare a vehicle control with DMSO alone.

    • Prepare a 5000x stock of SYPRO Orange dye in DMSO.

  • Reaction Setup:

    • In a 96-well PCR plate, prepare the reaction mixture containing assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl), purified TEAD4 protein (final concentration of 2 µM), and SYPRO Orange dye (final concentration of 5x).

    • Add this compound to the experimental wells to a final concentration (e.g., 10 µM).

    • Add an equivalent volume of DMSO to the control wells.

    • Seal the plate with optical film.

  • Thermal Denaturation and Data Collection:

    • Perform the assay using a real-time PCR system.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.

    • Collect fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is determined by fitting the data to a Boltzmann equation, representing the midpoint of the protein unfolding transition.

    • The thermal shift (ΔTagg) is calculated by subtracting the Tm of the DMSO control from the Tm of the this compound-treated sample.

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This protocol is used to quantify the effect of this compound on the mRNA levels of TEAD target genes.

RT_qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna RNA Processing cluster_qpcr qPCR cluster_analysis Data Analysis c1 Seed MDA-MB-231 cells c2 Treat with this compound or DMSO (control) for 24h c1->c2 r1 Lyse cells and extract total RNA c2->r1 r2 Assess RNA quality and quantity r1->r2 r3 Synthesize cDNA via reverse transcription r2->r3 q1 Prepare qPCR reaction mix (cDNA, primers, SYBR Green) r3->q1 q2 Run qPCR for target genes (CTGF, Cyr61) and a housekeeping gene (e.g., GAPDH) q1->q2 a1 Determine Ct values for each gene q2->a1 a2 Normalize target gene Ct values to the housekeeping gene (ΔCt) a1->a2 a3 Calculate relative gene expression using the ΔΔCt method a2->a3

Figure 3: Workflow for RT-qPCR analysis of TEAD target gene expression.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.

    • Treat the cells with a specified concentration of this compound or with DMSO as a vehicle control for 24 hours.

  • RNA Isolation and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (CTGF, Cyr61, Axl, NF2) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR instrument with an appropriate cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

    • Calculate the change in expression relative to the DMSO control using the 2-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_control.

This guide provides a foundational understanding of this compound's interaction with TEAD proteins. The presented data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of targeting the Hippo-YAP-TEAD signaling axis.

References

Disrupting the YAP-TEAD Oncogenic Axis: A Technical Overview of AF-2112

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ interact with the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell proliferation, survival, and migration.[1][2] The disruption of the YAP-TEAD protein-protein interaction has therefore emerged as a promising therapeutic strategy for a range of solid tumors.

This technical guide focuses on AF-2112, a novel small molecule inhibitor designed to disrupt the YAP-TEAD complex. This compound is a derivative of flufenamic acid and has been shown to bind to the central palmitic acid-binding pocket of TEAD transcription factors.[3][4] By occupying this pocket, this compound allosterically inhibits the interaction between YAP and TEAD, thereby suppressing the transcription of oncogenic target genes. This document provides a comprehensive overview of the available data on this compound, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

Currently, specific quantitative metrics for this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for YAP-TEAD binding or downstream functional inhibition, are not publicly available in the reviewed literature. The primary research describes the compound's effects in a qualitative or semi-quantitative manner. The available data on the biological activity of this compound is summarized below.

Assay Cell Line Effect of this compound Reference
Gene Expression (mRNA levels) MDA-MB-231Strong reduction in the expression of CTGF, Cyr61, Axl, and NF2.[3][4]
Cell Migration MDA-MB-231Moderate reduction in cell migration.[3][4]

Signaling Pathway

The Hippo signaling pathway tightly controls the activity of the YAP/TAZ transcriptional co-activators. When the pathway is active, a kinase cascade leads to the phosphorylation of YAP/TAZ, resulting in their cytoplasmic sequestration and degradation. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of target genes involved in cell proliferation and survival, such as CTGF and CYR61.[1][2] this compound acts by directly binding to TEAD, thereby preventing its interaction with YAP.

Hippo_Signaling_Pathway Hippo Signaling Pathway and this compound Mechanism of Action cluster_Nucleus Hippo Signaling Pathway and this compound Mechanism of Action Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact, Mechanical Cues) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream_Signals->Hippo_Kinase_Cascade Activates YAP_TAZ YAP/TAZ Hippo_Kinase_Cascade->YAP_TAZ Phosphorylates YAP_TAZ_p Phosphorylated YAP/TAZ Cytoplasmic_Sequestration Cytoplasmic Sequestration & Degradation YAP_TAZ_p->Cytoplasmic_Sequestration YAP_TAZ->YAP_TAZ_p Nucleus Nucleus YAP_TAZ->Nucleus Translocates to TEAD TEAD YAP_TEAD_Complex YAP-TEAD Complex TEAD->YAP_TEAD_Complex AF_2112 This compound AF_2112->TEAD Binds & Inhibits Target_Gene_Expression Target Gene Expression (CTGF, CYR61, etc.) YAP_TEAD_Complex->Target_Gene_Expression Promotes Cell_Proliferation Cell Proliferation, Survival, & Migration Target_Gene_Expression->Cell_Proliferation YAP_TAZ_n YAP/TAZ YAP_TAZ_n->YAP_TEAD_Complex Binds

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the YAP-TEAD complex.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the activity of YAP-TEAD inhibitors like this compound. It is important to note that these are generalized procedures, and specific parameters may need to be optimized for individual laboratory conditions and research questions.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol describes how to determine if this compound disrupts the interaction between endogenous YAP and TEAD proteins in a cellular context.

Co_IP_Workflow Co-Immunoprecipitation Workflow Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (Non-denaturing buffer) Treatment->Cell_Lysis Pre_Clearing 4. Pre-clearing Lysate (with Protein A/G beads) Cell_Lysis->Pre_Clearing Immunoprecipitation 5. Immunoprecipitation (Incubate with anti-YAP or anti-TEAD antibody) Pre_Clearing->Immunoprecipitation Immune_Complex_Capture 6. Immune Complex Capture (Add Protein A/G beads) Immunoprecipitation->Immune_Complex_Capture Washing 7. Washing (Remove non-specific binding) Immune_Complex_Capture->Washing Elution 8. Elution (Release proteins from beads) Washing->Elution Western_Blot 9. Western Blot Analysis (Probe for co-precipitated protein) Elution->Western_Blot

Caption: A stepwise workflow for Co-Immunoprecipitation to study protein-protein interactions.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clearing: Centrifuge the lysate to pellet cell debris and incubate the supernatant with Protein A/G agarose or magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-YAP or anti-TEAD) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the "prey" protein (e.g., anti-TEAD if anti-YAP was used for IP) and the "bait" protein as a control. A decrease in the co-precipitated protein in the this compound-treated sample compared to the vehicle control indicates disruption of the protein-protein interaction.

Luciferase Reporter Assay for YAP-TEAD Transcriptional Activity

This assay quantifies the transcriptional activity of the YAP-TEAD complex by measuring the expression of a reporter gene (luciferase) under the control of TEAD-responsive elements.

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow Cell_Plating 1. Cell Plating (e.g., HEK293T) Transfection 2. Co-transfection (TEAD-responsive luciferase reporter, constitutive Renilla reporter) Cell_Plating->Transfection Treatment 3. Treatment (this compound or Vehicle) Transfection->Treatment Cell_Lysis 4. Cell Lysis Treatment->Cell_Lysis Luminometry 5. Measure Luciferase Activity (Firefly and Renilla) Cell_Lysis->Luminometry Data_Analysis 6. Data Analysis (Normalize Firefly to Renilla) Luminometry->Data_Analysis

Caption: Workflow for a dual-luciferase reporter assay to measure YAP-TEAD activity.

Methodology:

  • Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with a firefly luciferase reporter plasmid containing TEAD-binding sites (e.g., 8xGTIIC-luciferase) and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).

  • Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control.

  • Cell Lysis: After the treatment period, lyse the cells using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. A dose-dependent decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of YAP-TEAD transcriptional activity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay directly measures the binding between purified YAP and TEAD proteins and can be used to quantify the inhibitory effect of compounds like this compound.

TR_FRET_Workflow TR-FRET Assay Workflow Reagent_Prep 1. Reagent Preparation (Purified tagged YAP and TEAD proteins, This compound dilutions) Incubation 2. Incubation (TEAD, this compound, and then YAP) Reagent_Prep->Incubation Detection_Reagents 3. Add Detection Reagents (e.g., Labeled anti-tag antibodies) Incubation->Detection_Reagents TR_FRET_Reading 4. TR-FRET Measurement (Plate reader) Detection_Reagents->TR_FRET_Reading Data_Analysis 5. Data Analysis (Calculate FRET ratio and IC50) TR_FRET_Reading->Data_Analysis

Caption: General workflow for a TR-FRET assay to assess protein-protein interaction.

Methodology:

  • Reagent Preparation: Use purified, tagged recombinant YAP and TEAD proteins (e.g., GST-TEAD and His-YAP). Prepare serial dilutions of this compound.

  • Assay Reaction: In a microplate, incubate the TEAD protein with different concentrations of this compound. Then, add the YAP protein to the mixture.

  • Detection: Add TR-FRET detection reagents, which typically consist of a donor-labeled antibody against one protein's tag (e.g., Europium-labeled anti-GST) and an acceptor-labeled antibody against the other's tag (e.g., APC-labeled anti-His).

  • Measurement: After incubation, measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.

  • Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission). A decrease in the FRET ratio with increasing concentrations of this compound indicates disruption of the YAP-TEAD interaction. The data can be used to calculate an IC50 value.

Conclusion

This compound represents a promising therapeutic candidate for cancers driven by aberrant Hippo pathway signaling. Its mechanism of action, involving the direct inhibition of the YAP-TEAD interaction, offers a targeted approach to suppress oncogenic gene transcription. While the currently available data is primarily qualitative, it demonstrates the potential of this compound to reduce the expression of key YAP-TEAD target genes and inhibit cancer cell migration. Further studies providing quantitative measures of its potency and efficacy are needed to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel YAP-TEAD inhibitors.

References

Methodological & Application

AF-2112 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: AF-2112

Topic: this compound Experimental Protocol for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, potent, and highly selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound exerts its anti-proliferative effects by binding to the ATP-binding pocket of the p110α subunit of PI3K, effectively halting the downstream signaling cascade. This application note provides detailed protocols for evaluating the efficacy of this compound in cancer cell lines, including methods for assessing cell viability and target engagement.

Data Presentation

Table 1: In Vitro Cell Viability (IC₅₀) of this compound in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound in a panel of human cancer cell lines after 72 hours of continuous exposure.

Cell LineCancer TypePIK3CA StatusPTEN StatusIC₅₀ (nM)
MCF-7Breast CancerE545K (Mutant)Wild-Type8.5
PC-3Prostate CancerWild-TypeNull15.2
U-87 MGGlioblastomaWild-TypeNull25.8
A549Lung CancerWild-TypeWild-Type150.4
HCT116Colorectal CancerH1047R (Mutant)Wild-Type12.1
Table 2: Pharmacodynamic Effect of this compound on PI3K Pathway Signaling

This table shows the quantitative analysis of key downstream protein phosphorylation in PC-3 cells treated with this compound for 2 hours, as determined by Western Blot. Data is presented as the percentage of phosphorylated protein relative to the vehicle control.

Treatment Concentrationp-Akt (Ser473) (% of Control)p-S6K (Thr389) (% of Control)
Vehicle (0 nM)100%100%
10 nM45%52%
50 nM18%21%
200 nM5%8%

Signaling Pathway and Workflow Diagrams

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation AF2112 This compound AF2112->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Experimental_Workflow cluster_assays 3. Incubation & Assays start Start: Select Cancer Cell Lines culture 1. Cell Culture Seed cells in plates start->culture treat 2. This compound Treatment Administer serial dilutions culture->treat viability A. Cell Viability Assay (72 hours) treat->viability lysis B. Cell Lysis (2 hours) treat->lysis analysis 5. Data Analysis Calculate IC50 & Quantify Protein Levels viability->analysis western 4. Western Blot (Probe for p-Akt, Akt) lysis->western western->analysis end End: Evaluate Efficacy analysis->end

Caption: Experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol details the procedure for determining the IC₅₀ of this compound using a colorimetric MTS assay.

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A common starting range is 100 µM to 0.1 nM. Include a vehicle control (DMSO only) and a no-cell blank control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-3 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

    • Plot the % viability against the log-transformed concentration of this compound and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot for Pathway Analysis

This protocol is for assessing the inhibition of PI3K signaling by measuring the phosphorylation status of downstream targets like Akt.

Materials:

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., PC-3) in 6-well plates and grow until they reach 70-80% confluency.

    • Serum-starve the cells overnight if necessary to reduce basal pathway activity.

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 200 nM) and a vehicle control for 2 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the signal using an imaging system.

    • Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control (e.g., GAPDH).

Application Notes and Protocols for AF-2112 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

AF-2112 is a novel small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It is a derivative of flufenamic acid designed to disrupt the interaction between TEAD and its co-activator, Yes-associated protein (YAP).[1][2] This interaction is a critical downstream step in the Hippo signaling pathway, which plays a central role in regulating cell proliferation, apoptosis, and migration.[1][2] Dysregulation of the Hippo pathway and subsequent hyperactivation of the YAP-TEAD transcriptional complex are implicated in the development and progression of various cancers.[1][2] this compound functions by binding to the palmitic acid pocket of TEAD, leading to a reduction in the expression of key downstream target genes such as CTGF, Cyr61, Axl, and NF2.[1][2] These application notes provide recommended concentrations and detailed protocols for the use of this compound in in vitro cell-based assays.

Mechanism of Action

The Hippo signaling pathway is a key regulator of tissue growth and organ size. When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. In many cancers, the Hippo pathway is inactivated, allowing YAP/TAZ to translocate to the nucleus and bind to TEAD transcription factors. The resulting YAP-TEAD complex drives the expression of genes that promote cell proliferation and inhibit apoptosis. This compound is a TEAD inhibitor that binds to the central palmitic acid-binding pocket of TEAD, thereby disrupting the formation of a functional YAP-TEAD transcriptional complex. This leads to the downregulation of target gene expression and subsequent inhibition of cancer cell proliferation and migration.[1][2]

Figure 1: Mechanism of action of this compound in the Hippo signaling pathway.

Quantitative Data Summary

The following table summarizes the observed effects of this compound in in vitro studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Cell Line Assay Type Recommended Concentration Range Observed Effect Reference
MDA-MB-231 (Human Breast Cancer)Gene Expression (RT-qPCR) of CTGF, Cyr61, Axl, NF21 - 25 µMStrong reduction in target gene expression.[1][2][1][2]
MDA-MB-231 (Human Breast Cancer)Cell Migration (Wound Healing Assay)1 - 25 µMModerate reduction in cell migration.[1][2][1][2]

Experimental Protocols

Protocol 1: MDA-MB-231 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and passaging the MDA-MB-231 human breast adenocarcinoma cell line.

Materials:

  • MDA-MB-231 cells (ATCC® HTB-26™)

  • DMEM, high glucose (Gibco™ or equivalent)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of MDA-MB-231 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Resuspend the cells by gently pipetting.

  • Subculturing: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 ratio) to a new T-75 flask containing fresh complete growth medium.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to assess the effect of this compound on the expression of TEAD target genes.

Materials:

  • MDA-MB-231 cells

  • 6-well cell culture plates

  • This compound (dissolved in DMSO)

  • Complete growth medium

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for CTGF, Cyr61, Axl, NF2, and a reference gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO). Incubate for 24 hours.

  • RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the wells. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reactions using SYBR Green Master Mix, cDNA template, and gene-specific primers. Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 3: Cell Migration Assessment by Wound Healing Assay

This protocol describes how to perform a wound healing (scratch) assay to evaluate the effect of this compound on cell migration.

Materials:

  • MDA-MB-231 cells

  • 24-well cell culture plates

  • This compound (dissolved in DMSO)

  • Complete growth medium

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 24-well plates and grow them to form a confluent monolayer.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer in each well.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add complete growth medium containing different concentrations of this compound or vehicle control to the respective wells.

  • Imaging: Immediately after adding the treatment, capture images of the scratch in each well at 0 hours. Place the plate back in the incubator.

  • Time-course Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the 0-hour time point.

Experimental_Workflow cluster_Assays 4. In Vitro Assays A 1. Cell Culture (MDA-MB-231) B 2. Seeding in Multi-well Plates A->B C 3. Treatment with this compound (and vehicle control) B->C D1 Gene Expression (RT-qPCR) C->D1 D2 Cell Migration (Wound Healing) C->D2 E 5. Data Analysis D1->E D2->E

Figure 2: General experimental workflow for in vitro evaluation of this compound.

Troubleshooting

  • Low Efficacy: If this compound shows lower than expected activity, consider the following:

    • Concentration: Perform a wider dose-response curve to identify the optimal concentration.

    • Cell Density: Ensure that cells are in the logarithmic growth phase and at the appropriate confluency for the assay.

    • Compound Stability: Prepare fresh dilutions of this compound for each experiment.

  • Cell Toxicity: At higher concentrations, this compound may induce cytotoxicity. It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to distinguish between anti-migratory/anti-proliferative effects and general toxicity.

References

Application Notes and Protocols for AF-2112 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a generalized guide for the in vivo study of a TEAD inhibitor like AF-2112. As of the latest available information, specific in vivo study data for this compound has not been publicly disclosed. Therefore, the subsequent experimental design, protocols, and data tables are presented as a template for researchers and should be adapted based on compound-specific pharmacokinetics, tolerability, and efficacy studies.

Introduction

This compound is a small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors, which are the downstream effectors of the Hippo signaling pathway.[1][2][3] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ. YAP/TAZ then translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes that promote cell growth and survival. This compound has been identified as a TEAD binder that can reduce the expression of target genes such as CTGF, Cyr61, Axl, and NF2 in vitro.[1][2][3] This suggests its potential as a therapeutic agent for cancers with aberrant Hippo pathway signaling.

These application notes provide a framework for the preclinical in vivo evaluation of this compound in a xenograft cancer model. The protocols outlined below are intended to guide researchers in designing and executing studies to assess the anti-tumor efficacy, pharmacodynamics, and safety of this compound.

Signaling Pathway

The Hippo signaling pathway and the mechanism of action of this compound are depicted in the following diagram. In a simplified view, when the Hippo pathway is active, a kinase cascade leads to the phosphorylation of YAP/TAZ, sequestering them in the cytoplasm for degradation. When the pathway is inactive, YAP/TAZ translocate to the nucleus, bind to TEAD, and initiate the transcription of pro-proliferative and anti-apoptotic genes. This compound, as a TEAD inhibitor, is designed to disrupt the interaction between YAP/TAZ and TEAD, thereby inhibiting downstream gene transcription.

Hippo_Pathway_AF2112 cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation TEAD TEAD YAP_TAZ_n->TEAD Binds Gene_Expression Target Gene Expression (CTGF, Cyr61, etc.) TEAD->Gene_Expression Activates AF2112 This compound AF2112->TEAD Inhibits Binding Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the YAP/TAZ-TEAD complex.

Experimental Protocols

The following protocols describe a hypothetical in vivo efficacy study of this compound in a subcutaneous xenograft mouse model.

Cell Culture and Xenograft Tumor Establishment
  • Cell Line: NCI-H226 (human mesothelioma) or another appropriate cancer cell line with known Hippo pathway dysregulation.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of 6-8 week old female athymic nude mice.

    • Monitor tumor growth regularly using calipers.

Experimental Design and Dosing
  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Study Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in sterile water)

    • Group 2: this compound (Low Dose, e.g., 25 mg/kg)

    • Group 3: this compound (High Dose, e.g., 75 mg/kg)

    • Group 4: Positive control (a standard-of-care therapeutic for the chosen cancer model, if applicable)

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into the study groups (n=8-10 mice per group).

  • Administration:

    • Prepare this compound formulation fresh daily.

    • Administer this compound or vehicle via oral gavage (PO) or intraperitoneal injection (IP) once daily (QD) for 21 consecutive days. The route of administration should be determined by preliminary pharmacokinetic studies.

  • Monitoring:

    • Measure tumor volume twice weekly using the formula: (Length x Width²) / 2.

    • Record body weight twice weekly as an indicator of toxicity.

    • Observe mice daily for any clinical signs of distress.

Pharmacodynamic (PD) and Biomarker Analysis
  • Sample Collection: At the end of the study, or at predetermined time points, collect tumor tissue, blood, and other relevant organs.

  • Analysis:

    • Western Blot/Immunohistochemistry (IHC): Analyze tumor lysates or sections for the expression of Hippo pathway target genes (e.g., CTGF, Cyr61) to confirm target engagement.

    • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of target genes in tumor tissue.

Workflow Diagram

in_vivo_workflow start Start cell_culture Cell Culture (e.g., NCI-H226) start->cell_culture tumor_implantation Tumor Implantation in Nude Mice cell_culture->tumor_implantation tumor_growth Tumor Growth to 100-150 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Dosing with This compound or Vehicle (21 days) randomization->dosing monitoring Tumor Volume & Body Weight Measurement (Twice Weekly) dosing->monitoring endpoint Study Endpoint monitoring->endpoint sample_collection Tumor and Tissue Collection endpoint->sample_collection analysis Pharmacodynamic & Biomarker Analysis sample_collection->analysis data_analysis Data Analysis and Reporting analysis->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vivo efficacy study of this compound.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the proposed in vivo study.

Table 1: In Vivo Anti-Tumor Efficacy of this compound
Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle-PO/IPData to be filled--
This compound (Low Dose)25PO/IPData to be filledData to be filledData to be filled
This compound (High Dose)75PO/IPData to be filledData to be filledData to be filled
Positive ControlSpecifySpecifyData to be filledData to be filledData to be filled
Table 2: In Vivo Tolerability of this compound
Treatment GroupDose (mg/kg)Mean Body Weight Change (%) at Day 21 ± SEMObserved Toxicities
Vehicle-Data to be filledData to be filled
This compound (Low Dose)25Data to be filledData to be filled
This compound (High Dose)75Data to be filledData to be filled
Positive ControlSpecifyData to be filledData to be filled
Table 3: Pharmacodynamic Biomarker Modulation by this compound in Tumor Tissue
Treatment GroupDose (mg/kg)Relative CTGF mRNA Expression (Fold Change vs. Vehicle) ± SEMRelative Cyr61 mRNA Expression (Fold Change vs. Vehicle) ± SEM
Vehicle-1.01.0
This compound (Low Dose)25Data to be filledData to be filled
This compound (High Dose)75Data to be filledData to be filled

Conclusion

The provided application notes and protocols offer a comprehensive, albeit generalized, framework for the in vivo investigation of this compound. Researchers should perform initial dose-range finding and toxicology studies to determine the optimal and safe dosing for this compound before embarking on full-scale efficacy studies. The successful execution of these experiments will provide crucial insights into the therapeutic potential of this compound as a novel anti-cancer agent targeting the Hippo-TEAD signaling axis.

References

Application Note: Protocol for Assessing the Effect of AF-2112 on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The study of how novel small molecules impact cellular processes is a cornerstone of drug discovery and development. A critical aspect of this is understanding how a compound alters gene expression, which can provide insights into its mechanism of action, potential therapeutic effects, and off-target activities. This application note provides a detailed protocol for assessing the effect of the hypothetical compound AF-2112 on gene expression in a cellular model using Next-Generation Sequencing (NGS) based RNA sequencing (RNA-Seq). The workflow covers experimental design, cell culture and treatment, RNA extraction, library preparation, sequencing, and data analysis.

2. Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining meaningful and reproducible results. Key considerations include the selection of a biologically relevant cell model, appropriate controls, and determining optimal treatment conditions.

2.1. Cell Line Selection

The choice of cell line should be guided by the therapeutic area of interest and the hypothesized target of this compound. It is recommended to use well-characterized cell lines to ensure reproducibility.

2.2. Treatment Conditions

  • Dose-Response: To determine the optimal concentration of this compound, a dose-response study should be performed. This helps in identifying a concentration that elicits a biological response without causing significant cytotoxicity.

  • Time-Course: Gene expression changes can be dynamic. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help distinguish between primary and secondary effects of the compound.

  • Controls: Appropriate controls are essential for data interpretation. This includes:

    • Untreated cells.

    • Vehicle-treated cells (e.g., DMSO), to control for any effects of the solvent used to dissolve this compound.

  • Replicates: Biological replicates (typically a minimum of three) are necessary for robust statistical analysis.

2.3. Overall Experimental Workflow

The overall workflow for assessing the effect of this compound on gene expression is depicted below.

G cluster_0 Wet Lab Workflow cluster_1 Data Analysis Workflow A Cell Culture & Treatment (this compound vs. Vehicle) B RNA Extraction A->B C RNA Quality Control (Purity & Integrity) B->C D RNA-Seq Library Preparation C->D E Next-Generation Sequencing D->E F Raw Data Quality Control (FastQC) E->F Raw Sequencing Data G Read Alignment to Reference Genome F->G H Differential Gene Expression Analysis G->H I Pathway & Gene Ontology Analysis H->I

Figure 1: Overall experimental and data analysis workflow.

3. Detailed Experimental Protocols

3.1. Protocol 1: Cell Culture and Treatment with this compound

This protocol outlines the steps for culturing cells and treating them with this compound.

  • Cell Seeding: Seed the chosen cell line in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Treatment Media: Prepare fresh media containing the desired concentrations of this compound and the vehicle control.

  • Treatment: Remove the old media from the cells and replace it with the treatment media.

  • Incubation: Incubate the cells for the desired time points.

  • Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA extraction.

3.2. Protocol 2: RNA Extraction and Quality Control

High-quality RNA is essential for a successful RNA-Seq experiment.

  • RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification steps.

  • DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.

  • RNA Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • RNA Purity Assessment: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 are generally considered pure.

  • RNA Integrity Assessment: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). The RNA Integrity Number (RIN) is a key metric, with a value ≥ 7 generally recommended for RNA-Seq.

3.3. Protocol 3: RNA-Seq Library Preparation and Sequencing

This protocol describes the conversion of RNA into a library of cDNA fragments for sequencing.

  • mRNA Enrichment/rRNA Depletion: For a focus on protein-coding genes, enrich for polyadenylated mRNA using oligo(dT) beads. Alternatively, if non-coding RNAs are of interest, deplete ribosomal RNA (rRNA).

  • RNA Fragmentation: Fragment the enriched or depleted RNA into smaller pieces.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.

  • End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for binding to the sequencer flow cell and for indexing (barcoding) to allow for multiplexing of samples.

  • Library Amplification: Amplify the adapter-ligated library using PCR to generate enough material for sequencing.

  • Library Quality Control: Assess the quality and quantity of the final library using an automated electrophoresis system and qPCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: RNA Quality Control Summary

Sample IDConcentration (ng/µL)A260/A280A260/A230RIN
Vehicle_Rep1150.22.052.109.8
Vehicle_Rep2145.82.062.129.7
Vehicle_Rep3155.12.042.099.9
AF-2112_Rep1160.52.072.119.8
AF-2112_Rep2158.32.052.139.6
AF-2112_Rep3162.02.062.109.7

Table 2: Top 10 Differentially Expressed Genes (Hypothetical Data)

Gene Symbollog2(Fold Change)p-valueAdjusted p-value
GENE_A3.51.2e-82.5e-7
GENE_B2.83.4e-75.1e-6
GENE_C-2.55.6e-77.8e-6
GENE_D2.11.1e-61.3e-5
GENE_E-1.92.3e-62.5e-5
GENE_F1.84.5e-64.8e-5
GENE_G-1.76.7e-66.9e-5
GENE_H1.68.9e-69.1e-5
GENE_I-1.51.2e-51.4e-4
GENE_J1.42.5e-52.7e-4

5. Data Analysis Protocol

The following steps outline the bioinformatics workflow for analyzing the RNA-Seq data.

  • Raw Read Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads.

  • Read Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene.

  • Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the this compound-treated and vehicle-treated groups.

  • Pathway and Gene Ontology (GO) Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify affected biological pathways and processes. This can provide insights into the mechanism of action of this compound.

6. Signaling Pathway Visualization

Based on the differential gene expression analysis, specific signaling pathways may be identified as being modulated by this compound. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are common signaling cascades that regulate gene expression and are often affected by small molecule drugs.

Figure 2: The MAPK/ERK signaling pathway leading to gene expression.

Application Notes and Protocols: Co-crystallization of AF-2112 with TEAD Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in the development of various cancers.[1][4][5] The transcriptional enhanced associate domain (TEAD) family of proteins are the downstream effectors of the Hippo pathway.[1][4][6] When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, leading to the expression of genes that promote cell growth and proliferation.[4][7] Consequently, inhibiting the interaction between YAP/TAZ and TEAD is a promising therapeutic strategy for cancers with aberrant Hippo pathway signaling.[4][5][6]

AF-2112 is a novel, flufenamic acid-derived small molecule inhibitor that targets the TEAD protein.[1][3][8] It has been shown to bind within the palmitic acid (PA) pocket of TEAD, leading to a reduction in the expression of key TEAD target genes and inhibiting cancer cell migration.[1][2][3] These application notes provide detailed protocols for the co-crystallization of this compound with TEAD proteins, along with methods for characterizing its binding and cellular effects.

This compound: Overview and Effects

This compound is a potent TEAD inhibitor that demonstrates significant effects on the expression of Hippo pathway target genes and cancer cell migration.

Effect on TEAD Target Gene Expression

This compound has been shown to strongly reduce the expression of several key TEAD target genes, including CTGF, Cyr61, Axl, and NF2.[1][3][8] The table below summarizes the observed effects.

Target GeneEffect of this compound Treatment
CTGFStrong reduction in expression
Cyr61Strong reduction in expression
AxlStrong reduction in expression
NF2Strong reduction in expression
Effect on Cancer Cell Migration

In vitro studies using the MDA-MB-231 breast cancer cell line have demonstrated that this compound can moderately reduce cell migration.[2]

Cell LineAssay TypeObserved Effect of this compound
MDA-MB-231Cell Migration AssayModerate reduction in migration

Signaling Pathway and Experimental Workflow

Hippo Signaling Pathway

The following diagram illustrates the canonical Hippo signaling pathway and the role of TEAD as a key downstream effector.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Mechanical Stress Mechanical Stress LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates pYAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ->pYAP_TAZ Phosphorylation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD Target_Genes Target Genes (e.g., CTGF, Cyr61) TEAD->Target_Genes activates YAP_TAZ_n->TEAD binds to AF2112 This compound AF2112->TEAD inhibits Co_Crystallization_Workflow cluster_protein TEAD Protein Preparation cluster_complex Complex Formation & Crystallization cluster_structure Structure Determination Expression TEAD Expression (e.g., E. coli) Purification Protein Purification (Affinity & Size Exclusion Chromatography) Expression->Purification QC Quality Control (SDS-PAGE, Mass Spec) Purification->QC Incubation Incubate TEAD with excess this compound QC->Incubation Crystallization Crystallization Screening (Vapor Diffusion) Incubation->Crystallization Optimization Crystal Optimization Crystallization->Optimization Data_Collection X-ray Diffraction Data Collection Optimization->Data_Collection Phasing Phase Determination Data_Collection->Phasing Model_Building Model Building & Refinement Phasing->Model_Building

References

Application Notes and Protocols for AF-2112 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-2112 is a novel small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors, the downstream effectors of the Hippo signaling pathway.[1][2][3] The Hippo pathway is a critical regulator of organ size, tissue homeostasis, cell proliferation, and apoptosis.[1][2][3] Dysregulation of this pathway, leading to the activation of the transcriptional co-activator YAP and its interaction with TEAD, is implicated in the development and progression of various cancers.[4] this compound binds to the palmitic acid-binding pocket of TEAD, thereby inhibiting the YAP-TEAD transcriptional complex and suppressing the expression of target genes such as CTGF, Cyr61, Axl, and NF2.[1]

Three-dimensional (3D) cell culture models, such as spheroids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell culture. These models exhibit gradients of nutrients, oxygen, and signaling molecules, as well as complex cell-cell and cell-extracellular matrix interactions that influence drug response.[5][6][7] This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models to evaluate its anti-cancer efficacy.

Signaling Pathway

The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activator YAP by sequestering it in the cytoplasm. In many cancers, this pathway is inactive, allowing YAP to translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes involved in cell proliferation and survival. This compound acts by directly inhibiting TEAD, thereby preventing the transcription of these oncogenic genes.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Soluble Factors Soluble Factors Soluble Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates SAV1 SAV1 SAV1->MST1_2 Complexes with YAP YAP LATS1_2->YAP Phosphorylates MOB1 MOB1 MOB1->LATS1_2 Complexes with pYAP p-YAP (Inactive) YAP->pYAP YAP_nuc YAP YAP->YAP_nuc Translocates pYAP->YAP Cytoplasmic Sequestration Degradation Proteasomal Degradation pYAP->Degradation TEAD TEAD YAP_nuc->TEAD Binds to Gene_Expression Target Gene Expression (CTGF, Cyr61, etc.) TEAD->Gene_Expression Activates AF2112 This compound AF2112->TEAD Inhibits Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Figure 1: Simplified Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

Protocol 1: 3D Spheroid Formation and Treatment with this compound

This protocol describes the generation of cancer cell spheroids using the liquid overlay technique in ultra-low attachment plates and subsequent treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, NCI-H226, OVCAR-8)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • This compound (stock solution in DMSO)

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

Procedure:

  • Cell Seeding:

    • Culture cells in a T-75 flask to 70-80% confluency.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in complete medium and perform a cell count.

    • Dilute the cell suspension to the desired concentration for spheroid formation (typically 1,000-5,000 cells/well, to be optimized for each cell line).

    • Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Spheroid Formation:

    • Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-4 days to allow for spheroid formation.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to perform a preliminary dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration. Based on studies with other TEAD inhibitors in 3D models, concentrations between 1 µM and 10 µM are a reasonable starting point.

    • Carefully remove 50 µL of the medium from each well and add 50 µL of the this compound dilution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Incubate the spheroids with this compound for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • Assessment of Spheroid Viability:

    • At the end of the treatment period, measure spheroid viability using a 3D-compatible assay such as CellTiter-Glo® 3D, following the manufacturer's instructions.

    • Briefly, add the viability reagent to each well, mix, and incubate as recommended.

    • Measure the luminescence using a plate reader.

    • Normalize the results to the vehicle-treated control to determine the percentage of viability.

Protocol 2: Analysis of Spheroid Growth and Morphology

This protocol outlines the methods for monitoring the effect of this compound on the growth and morphology of 3D spheroids over time.

Materials:

  • Spheroids treated with this compound (from Protocol 1)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Image Acquisition:

    • On the day of treatment (Day 0) and at subsequent time points (e.g., Day 2, Day 4, Day 6), capture brightfield images of the spheroids in each well using an inverted microscope.

  • Spheroid Size Measurement:

    • Use image analysis software to measure the diameter of each spheroid.

    • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Morphological Analysis:

    • Observe and document any changes in spheroid morphology, such as compaction, fragmentation, or loss of circularity, in response to this compound treatment.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of this compound treatment in a 3D spheroid model.

Table 1: Effect of this compound on Spheroid Viability

This compound Concentration (µM)Cell Viability (%) ± SD
0 (Vehicle)100 ± 5.2
0.195.3 ± 4.8
178.1 ± 6.1
552.4 ± 7.3
1035.8 ± 5.9
2515.2 ± 3.4

Table 2: Effect of this compound on Spheroid Growth

TreatmentDay 0 Volume (µm³) ± SDDay 4 Volume (µm³) ± SD
Vehicle1.5 x 10⁵ ± 0.2 x 10⁵5.8 x 10⁵ ± 0.6 x 10⁵
This compound (5 µM)1.6 x 10⁵ ± 0.3 x 10⁵2.1 x 10⁵ ± 0.4 x 10⁵
This compound (10 µM)1.5 x 10⁵ ± 0.2 x 10⁵1.7 x 10⁵ ± 0.3 x 10⁵

Experimental Workflow

The following diagram illustrates the general workflow for evaluating this compound in 3D cell culture models.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. 2D Cell Culture Spheroid_Formation 2. Spheroid Formation (Ultra-low attachment plate) Cell_Culture->Spheroid_Formation AF2112_Treatment 3. This compound Treatment (Dose-response) Spheroid_Formation->AF2112_Treatment Viability_Assay 4a. Viability Assay (e.g., CellTiter-Glo 3D) AF2112_Treatment->Viability_Assay Growth_Analysis 4b. Growth & Morphology (Microscopy & ImageJ) AF2112_Treatment->Growth_Analysis Gene_Expression 4c. Gene Expression (RT-qPCR for CTGF, Cyr61) AF2112_Treatment->Gene_Expression Protein_Analysis 4d. Protein Analysis (Western Blot for YAP, TEAD) AF2112_Treatment->Protein_Analysis Data_Interpretation 5. Data Interpretation & Conclusion Viability_Assay->Data_Interpretation Growth_Analysis->Data_Interpretation Gene_Expression->Data_Interpretation Protein_Analysis->Data_Interpretation

Figure 2: General Experimental Workflow for this compound in 3D Spheroid Models.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers to investigate the therapeutic potential of the TEAD inhibitor this compound in physiologically relevant 3D cell culture models. These studies will be crucial in elucidating the efficacy of this compound in a tumor-like microenvironment and will provide valuable data for its further development as a cancer therapeutic. It is important to note that the provided protocols are a general guideline and should be optimized for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Studying Hippo Pathway Dysregulation with AF-2112

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1][2] Its dysregulation is implicated in the development and progression of various cancers, where it often leads to uncontrolled cell proliferation and inhibition of apoptosis. The core of the Hippo pathway consists of a kinase cascade involving MST1/2 and LATS1/2, which ultimately phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD (TEA Domain) transcription factors to drive the expression of genes that promote cell growth and proliferation, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61).[3]

AF-2112 is a novel small molecule inhibitor derived from flufenamic acid that targets the interaction between YAP/TAZ and TEAD.[2] By binding to the central pocket of TEAD, this compound allosterically inhibits the formation of the YAP/TAZ-TEAD transcriptional complex, thereby suppressing the expression of downstream target genes.[2][4] This makes this compound a valuable tool for studying the consequences of Hippo pathway dysregulation and for exploring potential therapeutic strategies aimed at inhibiting YAP/TAZ-TEAD-driven oncogenesis.

These application notes provide a comprehensive guide for utilizing this compound to investigate the Hippo pathway in cancer cell lines, with a focus on the triple-negative breast cancer cell line MDA-MB-231, in which the Hippo pathway is known to be dysregulated.

Key Applications

  • Inhibition of YAP/TAZ Target Gene Expression: this compound can be used to demonstrate the dose-dependent suppression of YAP/TAZ target genes, such as CTGF, CYR61, AXL, and NF2.

  • Modulation of YAP/TAZ-Mediated Cellular Processes: Researchers can employ this compound to study the role of the YAP/TAZ-TEAD complex in cell proliferation, migration, and invasion.

  • Investigation of YAP/TAZ Subcellular Localization: While this compound primarily acts by disrupting the YAP/TAZ-TEAD interaction, its downstream effects may indirectly influence YAP/TAZ localization.

  • High-Throughput Screening: The principles outlined here can be adapted for high-throughput screening assays to identify novel inhibitors of the Hippo pathway.

Data Presentation

The following tables summarize representative quantitative data for TEAD inhibitors, demonstrating the typical potency and effects that can be expected when using compounds like this compound.

Table 1: Inhibitory Activity of Representative TEAD Inhibitors on YAP/TAZ-TEAD Transcriptional Activity

CompoundAssay TypeCell LineIC50Reference
JM78XGTIIC-Luciferase ReporterHEK293972 nM[5][6]
SWTX-1438xGTIIC-Luciferase ReporterHEK29312 nM[7]
Compound 14TEAD Reporter Gene AssayNCI-H22614 nM[8]
Compound 22TEAD Reporter Gene AssayNCI-H22617 nM[8]
mCMY020TEAD-LUC Reporter AssayMCF-7162.1 nM

Table 2: Anti-proliferative Activity of Representative TEAD Inhibitors

CompoundCell LineAssay TypeIC50Reference
Compound 14NCI-H226 (NF2-deficient)Cell Proliferation Assay16 nM[8]
Compound 22NCI-H226 (NF2-deficient)Cell Proliferation Assay24 nM[8]
AndrographolideMDA-MB-231CCK-8 Proliferation Assay77.87 µM[9]

Table 3: Effect of a Representative TEAD Inhibitor (LM-41, similar to this compound) on MDA-MB-231 Cell Migration

TreatmentConcentration% Migration Reduction (relative to control)Reference
LM-4110 µMStrongest reduction observed in the study[2]
This compound10 µMModerate reduction[2]

Mandatory Visualizations

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 Soluble_Factors Soluble_Factors Soluble_Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ_p->YAP_TAZ dephosphorylation YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD translocates to nucleus Target_Genes Target Genes (CTGF, CYR61, etc.) TEAD->Target_Genes activates transcription AF2112 This compound AF2112->TEAD inhibits binding

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Downstream Analysis Seed_Cells Seed MDA-MB-231 cells Treat_AF2112 Treat with this compound (Dose-response & Time-course) Seed_Cells->Treat_AF2112 qPCR Quantitative PCR (CTGF, CYR61) Treat_AF2112->qPCR Western_Blot Western Blot (p-YAP, YAP, TAZ) Treat_AF2112->Western_Blot IF Immunofluorescence (YAP/TAZ Localization) Treat_AF2112->IF Migration_Assay Cell Migration Assay (Transwell) Treat_AF2112->Migration_Assay

Caption: General Experimental Workflow for Studying this compound Effects.

Experimental Protocols

Cell Culture of MDA-MB-231 Cells

Materials:

  • MDA-MB-231 cells (ATCC® HTB-26™)

  • DMEM High Glucose (H-21) Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Culture MDA-MB-231 cells in DMEM High Glucose medium supplemented with 10% FBS and 1% Pen-Strep.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For passaging, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cells.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at a subculture ratio of 1:3 to 1:6.

  • Change the medium every 2-3 days.

Quantitative Real-Time PCR (qPCR) for YAP/TAZ Target Gene Expression

Materials:

  • MDA-MB-231 cells

  • This compound (dissolved in DMSO)

  • 6-well plates

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • qPCR primers for target genes (CTGF, CYR61, AXL, NF2) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or DMSO as a vehicle control for 24-48 hours.

  • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green Master Mix and primers for the target genes and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blot for YAP/TAZ Phosphorylation

Materials:

  • MDA-MB-231 cells

  • This compound

  • RIPA Lysis and Extraction Buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-YAP (Ser127), anti-YAP, anti-TAZ, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed and treat MDA-MB-231 cells with this compound as described for qPCR.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Immunofluorescence for YAP/TAZ Nuclear Localization

Materials:

  • MDA-MB-231 cells

  • This compound

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibodies: anti-YAP or anti-TAZ

  • Alexa Fluor-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed MDA-MB-231 cells on glass coverslips in a 24-well plate.

  • Treat the cells with this compound as desired.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block the cells with blocking solution for 30 minutes.

  • Incubate with primary antibody for 1 hour at room temperature.

  • Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Luciferase Reporter Assay for TEAD Activity

Materials:

  • HEK293T or other suitable cell line

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Constitutive Renilla luciferase plasmid (for normalization)

  • YAP/TAZ expression plasmids (optional, for overexpression studies)

  • Transfection reagent

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. If desired, co-transfect with YAP or TAZ expression plasmids.

  • After 24 hours, treat the cells with a range of this compound concentrations.

  • After the desired treatment period (e.g., 24 hours), lyse the cells.

  • Measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

This compound serves as a potent and specific tool for interrogating the function of the YAP/TAZ-TEAD transcriptional complex in the context of Hippo pathway dysregulation. The protocols and data presented here provide a robust framework for researchers to design and execute experiments aimed at understanding the role of this critical signaling nexus in cancer biology and to evaluate the therapeutic potential of targeting the Hippo pathway.

References

Measuring AF-2112 Efficacy in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

AF-2112 is a novel small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors, the downstream effectors of the Hippo signaling pathway.[1][2][3] Dysregulation of the Hippo pathway and subsequent activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are common in various cancers.[4][5] YAP/TAZ bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration.[1][4] this compound, a derivative of flufenamic acid, binds to the palmitic acid-binding pocket of TEAD, thereby inhibiting the YAP/TAZ-TEAD interaction and suppressing the transcription of target genes such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (Cyr61).[1][2]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in xenograft models of human cancer. The protocols cover the establishment of xenograft tumors, treatment with this compound, and subsequent analysis of tumor growth and target modulation.

Data Presentation: Illustrative Efficacy of this compound in MDA-MB-231 Xenograft Model

The following tables present illustrative quantitative data on the efficacy of this compound in a breast cancer xenograft model established with MDA-MB-231 cells. This data is representative of typical outcomes for a TEAD inhibitor and serves as a guide for data presentation.

Table 1: Tumor Growth Inhibition (TGI) in MDA-MB-231 Xenograft Model

Treatment GroupDose (mg/kg, p.o., daily)Mean Tumor Volume (mm³) at Day 28 (± SEM)Percent TGI (%)P-value vs. Vehicle
Vehicle-1250 ± 150--
This compound25875 ± 11030<0.05
This compound50500 ± 8560<0.01
This compound100250 ± 5080<0.001

Table 2: Body Weight Changes in Mice Treated with this compound

Treatment GroupDose (mg/kg, p.o., daily)Mean Body Weight Change (%) from Day 0 to Day 28 (± SEM)
Vehicle-+5.2 ± 1.5
This compound25+4.8 ± 1.8
This compound50+3.5 ± 2.1
This compound100-1.2 ± 2.5

Table 3: Pharmacodynamic Biomarker Modulation in MDA-MB-231 Tumors

Treatment GroupDose (mg/kg, p.o., daily)Relative mRNA Expression (Fold Change vs. Vehicle, ± SEM)
CTGF
Vehicle-1.0 ± 0.2
This compound500.4 ± 0.1
This compound1000.2 ± 0.05

Mandatory Visualizations

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Drug Action Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_active YAP/TAZ (Active) YAP_TAZ->YAP_TAZ_active translocates YAP_TAZ_P p-YAP/TAZ (Inactive) Degradation Proteasomal Degradation YAP_TAZ_P->Degradation TEAD TEAD Target_Genes Target Gene Expression (CTGF, Cyr61, etc.) TEAD->Target_Genes promotes YAP_TAZ_active->TEAD Proliferation Cell Proliferation & Survival Target_Genes->Proliferation AF2112 This compound AF2112->TEAD inhibits

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Xenograft_Workflow cluster_setup Xenograft Model Establishment cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Cell_Culture 1. MDA-MB-231 Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Orthotopic Implantation in Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Oral Administration of this compound or Vehicle Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement (2x/week) Treatment->Monitoring Endpoint 8. Study Endpoint & Tumor Collection Monitoring->Endpoint TGI_Analysis 9. Tumor Growth Inhibition Analysis Endpoint->TGI_Analysis PD_Analysis 10. Pharmacodynamic Analysis (Western Blot, IHC, qPCR) Endpoint->PD_Analysis

Caption: Experimental Workflow for Evaluating this compound Efficacy in a Xenograft Model.

Experimental Protocols

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in an orthotopic MDA-MB-231 breast cancer xenograft model.

Materials:

  • MDA-MB-231 human breast cancer cell line

  • Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Matrigel® Basement Membrane Matrix

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Calipers

  • Sterile syringes and needles

Protocol:

  • Cell Culture and Preparation:

    • Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.

    • Harvest cells using trypsin and wash twice with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep on ice.[3]

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) orthotopically into the fourth mammary fat pad.[3][6][7][8]

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Administer this compound or vehicle control daily via oral gavage at the desired doses.

    • Record body weights twice weekly as a measure of toxicity.

  • Endpoint and Tissue Collection:

    • Continue treatment for 28 days or until tumors in the control group reach the predetermined endpoint volume.

    • At the end of the study, euthanize the mice and carefully excise the tumors.

    • Weigh the tumors and divide each tumor into sections for downstream analysis (e.g., snap-freeze in liquid nitrogen for Western blot and qPCR, or fix in 10% neutral buffered formalin for immunohistochemistry).

Western Blot Analysis

Objective: To assess the protein levels of Hippo pathway components and downstream targets in tumor lysates.

Protocol:

  • Protein Extraction:

    • Homogenize frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9][10][11]

    • Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against YAP, p-YAP (S127), CTGF, Cyr61, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC)

Objective: To evaluate the expression and localization of key proteins within the tumor microenvironment.

Protocol:

  • Tissue Processing and Sectioning:

    • Fix tumor tissues in 10% neutral buffered formalin for 24 hours.

    • Process the fixed tissues and embed them in paraffin.

    • Cut 4-5 µm thick sections and mount them on charged slides.[12]

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).[12]

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate the sections with primary antibodies against Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), YAP, and CTGF overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop the signal with a DAB chromogen substrate and counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate, clear, and mount the slides.

    • Capture images using a light microscope and quantify the staining intensity and percentage of positive cells using image analysis software.

Quantitative Real-Time PCR (qPCR)

Objective: To measure the mRNA expression levels of TEAD target genes.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from frozen tumor tissue using a suitable RNA isolation kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and primers specific for human CTGF, CYR61, and a housekeeping gene (e.g., GAPDH).

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control group.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cells in vitro.

Protocol:

  • Cell Seeding:

    • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[13][14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

References

Troubleshooting & Optimization

potential off-target effects of AF-2112

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AF-2112. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for experiments.

This compound is a potent inhibitor of the YAP-TEAD transcription factor complex, developed as a derivative of flufenamic acid.[1][2] It is designed to bind to the palmitic acid-binding pocket of TEAD, thereby disrupting its interaction with YAP and inhibiting the transcription of downstream target genes such as CTGF, Cyr61, Axl, and NF2.[1][2][3] While this compound has shown efficacy in reducing cancer cell migration in preclinical studies, it is crucial to consider its potential off-target effects to ensure accurate interpretation of experimental results.[3]

This guide provides a comprehensive overview of potential off-target effects, troubleshooting advice for common experimental issues, and detailed protocols for investigating off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: The primary on-target effect of this compound is the inhibition of the interaction between the transcriptional co-activator YAP and the transcription factor TEAD. This leads to a reduction in the expression of Hippo pathway-regulated genes, which are involved in cell proliferation and migration.[1][2][3]

Q2: Are there any known or potential off-target effects of this compound?

A2: While specific off-target studies on this compound are not yet published, its derivation from flufenamic acid suggests potential off-target activities. Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) with known off-target effects, including:

  • Ion Channel Modulation: Flufenamic acid can affect a variety of ion channels, including non-selective cation channels, chloride channels, and potassium, calcium, and sodium channels.[4][5]

  • Enzyme Inhibition: As an NSAID, flufenamic acid inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2).[6]

  • AMPK Activation: Flufenamic acid can activate AMP-activated protein kinase (AMPK) via a Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) pathway.[7]

Therefore, researchers using this compound should be aware of the possibility of observing effects related to these off-target activities.

Q3: My cells are showing changes in intracellular calcium levels after treatment with this compound. Is this expected?

A3: This is a plausible off-target effect. The parent compound, flufenamic acid, is known to modulate various ion channels, including calcium channels, and can trigger a rise in intracellular calcium.[4][5][7] This effect on calcium signaling could be independent of TEAD inhibition. We recommend performing control experiments to investigate this further (see Troubleshooting Guide).

Q4: I am observing a phenotype that doesn't seem to be related to the Hippo pathway. What could be the cause?

A4: Unexplained phenotypes could be due to off-target effects. Given the known activities of flufenamic acid, you might consider if the observed phenotype could be related to the inhibition of COX enzymes, modulation of ion channels, or activation of AMPK.[4][5][6][7] It is also possible that this compound interacts with other, currently unknown, off-target proteins.

Q5: Could this compound affect cellular metabolism?

A5: Yes, it is possible. The parent compound, flufenamic acid, activates AMPK, a key regulator of cellular metabolism.[7] Activation of AMPK can lead to a variety of metabolic changes, such as increased glucose uptake and fatty acid oxidation. If you are studying metabolic pathways, it is important to consider this potential off-target effect.

Troubleshooting Guide

This guide provides troubleshooting for common issues that may arise during experiments with this compound.

Issue Potential Cause Suggested Action
Unexpected cell toxicity at effective concentrations Off-target effects leading to cytotoxicity.1. Perform a dose-response curve to determine the concentration range for on-target versus potential toxic off-target effects. 2. Use a structurally different TEAD inhibitor to see if the toxicity is replicated. If not, the toxicity is likely an off-target effect of this compound. 3. Test the compound in a cell line that does not express TEAD. Persistence of toxicity would indicate an off-target effect.
Changes in cell morphology unrelated to known Hippo pathway functions Off-target effects on the cytoskeleton or cell adhesion.1. Investigate the expression and localization of cytoskeletal proteins. 2. Consider potential effects on ion channels which can influence cell volume and shape.
Discrepancy between the potency for target engagement and the observed cellular phenotype The observed phenotype may be due to an off-target effect that occurs at a different concentration than TEAD inhibition.1. Carefully compare the EC50 for inhibition of TEAD target gene expression with the EC50 for the observed phenotype. A significant difference suggests an off-target effect.
Inconsistent results between this compound and other TEAD inhibitors Off-target effects specific to this compound's chemical scaffold.1. Validate key findings with a structurally unrelated TEAD inhibitor. 2. Use genetic approaches (e.g., siRNA or CRISPR-mediated knockout of TEAD) to confirm that the phenotype is indeed TEAD-dependent.

Data on Potential Off-Target Effects of the Parent Compound (Flufenamic Acid)

Target Class Specific Targets Effect Reference
Ion Channels Non-selective cation channels, Cl⁻ channels, K⁺ channels, Ca²⁺ channels, Na⁺ channelsModulation (inhibition or activation)[4][5]
Enzymes Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)Inhibition[6]
Kinases AMP-activated protein kinase (AMPK)Activation[7]

Experimental Protocols

To investigate potential off-target effects of this compound, a combination of in silico and experimental approaches is recommended.

Protocol 1: Chemical Proteomics for Off-Target Identification

This method aims to identify the direct binding partners of this compound in a cellular context.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (for covalent labeling) and a reporter tag (e.g., biotin or an alkyne for click chemistry).

  • Cell Treatment and Lysis: Treat cells of interest with the this compound probe. For competitive profiling, cells can be co-incubated with an excess of the parent this compound compound. Lyse the cells to obtain a protein extract.

  • Enrichment of Probe-Bound Proteins: Use affinity purification (e.g., streptavidin beads for a biotin tag) to enrich for proteins that have been labeled by the this compound probe.

  • Mass Spectrometry Analysis: Digest the enriched proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the bound proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to controls. These are potential off-target binders.

Protocol 2: Thermal Proteome Profiling (TPP)

TPP can identify both direct and indirect targets of a compound by measuring changes in protein thermal stability upon compound binding.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating and Lysis: Heat aliquots of the cell lysates to a range of different temperatures.

  • Protein Extraction: Separate soluble from aggregated proteins by centrifugation.

  • Mass Spectrometry: Analyze the soluble protein fraction from each temperature point by LC-MS/MS.

  • Data Analysis: Determine the melting temperature for each identified protein. A shift in the melting temperature in the this compound-treated sample compared to the control indicates a potential interaction.

Visualizations

Signaling Pathway of On-Target and Potential Off-Target Effects

AF2112_pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways AF2112 This compound TEAD TEAD AF2112->TEAD Inhibits Hippo_Genes Hippo Target Genes (CTGF, Cyr61, etc.) TEAD->Hippo_Genes Activates Transcription YAP YAP YAP->TEAD Activates Proliferation Cell Proliferation & Migration Hippo_Genes->Proliferation Promotes AF2112_off This compound Ion_Channels Ion Channels (Ca2+, K+, etc.) AF2112_off->Ion_Channels Modulates COX_Enzymes COX-1/COX-2 AF2112_off->COX_Enzymes Inhibits AMPK AMPK AF2112_off->AMPK Activates Cell_Signaling Altered Cellular Signaling (e.g., Ca2+ flux) Ion_Channels->Cell_Signaling Prostaglandins Prostaglandin Synthesis COX_Enzymes->Prostaglandins Inhibits Metabolism Cellular Metabolism AMPK->Metabolism Regulates

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow start Start: Unexpected Phenotype Observed in_silico In Silico Analysis (e.g., Target Prediction) start->in_silico proteomics Experimental Profiling (e.g., Chemical Proteomics, TPP) start->proteomics validation Target Validation (e.g., Knockdown, Overexpression) in_silico->validation proteomics->validation confirmation Confirmation of Off-Target Effect validation->confirmation Troubleshooting_Tree start Issue: Unexpected Experimental Outcome q1 Is the phenotype consistent with TEAD inhibition? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No q2 Does a structurally different TEAD inhibitor replicate the phenotype? a1_no->q2 a2_yes Phenotype may be a general response to TEAD inhibition q2->a2_yes Yes a2_no Likely Off-Target Effect of this compound q2->a2_no No

References

Technical Support Center: AF-2112 and Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no specific published data detailing stability issues, degradation mechanisms, or a defined half-life for the TEAD inhibitor AF-2112 in cell culture media. The following troubleshooting guides and FAQs are based on general principles for working with small molecule inhibitors in cell culture systems and may help researchers address potential challenges.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected biological effect of this compound in my cell culture experiments. Could this be a stability issue?

A1: While specific stability data for this compound is not available, a lack of biological effect can be due to several factors, including compound stability. Other potential causes include suboptimal concentration, incorrect dosing schedule, cell line-specific resistance, or issues with the compound stock solution. It is recommended to first verify the identity and purity of your this compound stock and then consider potential stability in your specific cell culture medium.

Q2: How can I assess the stability of this compound in my specific cell culture medium?

A2: A general approach to determine the stability of a compound in your experimental conditions is to perform a time-course experiment. This involves incubating this compound in your complete cell culture medium at 37°C and 5% CO2 for various durations (e.g., 0, 6, 12, 24, 48 hours). At each time point, you can analyze the medium using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of intact this compound remaining.[1]

Q3: What are some common components in cell culture media that could potentially affect the stability of a small molecule inhibitor like this compound?

A3: Several components in cell culture media can influence the stability of small molecules. These include:

  • pH: The pH of the medium can affect the solubility and stability of a compound.

  • Serum: Proteins in serum can bind to small molecules, potentially reducing their effective concentration or affecting their stability.

  • Reducing agents: Some media contain reducing agents that could interact with the compound.

  • Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[2]

  • Reactive oxygen species: The cellular metabolism can generate reactive oxygen species that may degrade the compound.

Q4: My this compound solution appears to have precipitated in the cell culture medium. What should I do?

A4: Precipitation indicates that the compound's solubility limit has been exceeded in the medium. You can try the following:

  • Lower the final concentration: Test a range of lower concentrations to find one that remains in solution.

  • Use a different solvent for the stock solution: Ensure the solvent is compatible with your cells and that the final concentration of the solvent in the medium is not toxic.

  • Prepare fresh dilutions: Avoid multiple freeze-thaw cycles of the stock solution and prepare fresh dilutions in pre-warmed medium for each experiment.

  • Sonication: Briefly sonicating the diluted solution might help in dissolving the compound.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent results between experiments Compound degradation in stock solution or working solution.Prepare fresh stock solutions and working dilutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature and protected from light.
Variability in cell culture conditions.Ensure consistent cell density, passage number, and media composition between experiments.
Loss of compound activity over time Instability of this compound in the cell culture medium at 37°C.Consider a shorter incubation time or replenishing the medium with fresh compound at regular intervals during long-term experiments.[1]
Adsorption to plasticware.Using low-adhesion plasticware might mitigate this issue.[1]
High background signal or unexpected cellular toxicity Contamination of the compound stock.Verify the purity of the this compound stock using analytical methods.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%).

General Factors Affecting Small Molecule Stability in Cell Culture Media

FactorDescriptionPotential Impact on this compound
Temperature Cell culture incubators are typically maintained at 37°C, which can accelerate the degradation of some compounds.[2]Increased temperature could potentially lead to a shorter half-life of this compound in the medium.
pH of Media Standard cell culture media is buffered to a physiological pH (around 7.4). Deviations from this can affect compound solubility and stability.The stability of this compound may be pH-dependent.
Light Exposure Exposure to light, especially UV light, can cause photodegradation of sensitive compounds.[2]It is good practice to handle this compound solutions with light protection until its photosensitivity is known.
Media Components Components like L-glutamine and some vitamins are known to be unstable in liquid media.[3] While not directly related to this compound, their degradation can alter media composition and indirectly affect experiments.The complex mixture of amino acids, salts, and vitamins in media could potentially interact with this compound.[4][5]
Binding to Serum Proteins If using serum-containing media, the compound can bind to proteins like albumin, reducing its free concentration and bioavailability.The effective concentration of this compound might be lower in the presence of serum.

Experimental Protocols

Protocol 1: General Workflow for Assessing Compound Stability in Cell Culture Media

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Dilute the stock solution to the final working concentration in your complete cell culture medium (with and without serum, if applicable).

  • Incubate the medium containing this compound in a cell culture incubator (37°C, 5% CO2) in a cell-free culture vessel.

  • Collect aliquots of the medium at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Store the collected samples at -80°C until analysis.

  • Analyze the samples using a suitable analytical method (e.g., LC-MS/MS) to quantify the concentration of intact this compound.

  • Plot the concentration of this compound versus time to determine its stability profile and estimate its half-life under your experimental conditions.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) prep_working Dilute to Working Concentration in Complete Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 (Cell-Free) prep_working->incubate Start Experiment sample Collect Aliquots at Time Points (0, 6, 12, 24h) incubate->sample analyze Quantify Intact this compound (e.g., LC-MS/MS) sample->analyze Store at -80°C plot Plot Concentration vs. Time analyze->plot end Stability Assessed plot->end Determine Stability Profile G cluster_check1 Initial Checks cluster_solubility Solubility Issues cluster_stability Stability Issues start Inconsistent or No Effect of this compound check_stock Is the stock solution correctly prepared and stored? start->check_stock check_conc Is the final concentration appropriate? check_stock->check_conc Yes error1 Remake stock solution check_stock->error1 No check_cells Are the cells healthy and at the correct density? check_conc->check_cells Yes error2 Optimize concentration check_conc->error2 No precipitate Is there visible precipitation? check_cells->precipitate Yes error3 Optimize cell culture conditions check_cells->error3 No solubility_actions Lower concentration Change solvent Prepare fresh dilutions precipitate->solubility_actions Yes stability_test Assess stability in media (See Stability Workflow) precipitate->stability_test No end Problem Resolved solubility_actions->end stability_actions Reduce incubation time Replenish compound stability_test->stability_actions stability_actions->end error1->end error2->end error3->end

References

interpreting unexpected results with AF-2112

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AF-2112, a potent TEAD inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: We observe a significant reduction in TEAD target gene expression (e.g., CTGF, CYR61) with this compound treatment, but the phenotypic effect (e.g., inhibition of cell migration) is weaker than expected. Is this a known phenomenon?

A1: Yes, this is a documented observation. Studies have shown that while this compound can strongly reduce the expression of TEAD target genes, it may only produce a moderate reduction in cancer cell migration.[1] This suggests a potential disconnect between the transcriptional readout and the functional outcome. The relationship between target gene knockdown and complex cellular processes like migration is not always linear.

Q2: A structurally similar analog of this compound shows good binding affinity to TEAD in biochemical assays but fails to inhibit target gene expression in our cell-based assays. What could be the reason?

A2: This discrepancy is also noted in the literature. For instance, a niflumic acid derivative of this compound displayed similar apparent affinity to TEAD4 but had no impact on the expression of target genes.[1] This highlights that factors other than direct target engagement can influence a compound's cellular activity. A likely reason for this is poor cell permeability. Other possibilities include rapid metabolism or active efflux from the cell. It is crucial to assess cellular uptake and stability of the compound.

Q3: We are seeing paradoxical or cell-type-specific responses to this compound. In some contexts, the effects are minimal or even contrary to what we hypothesized. Why might this be?

A3: The Hippo-YAP/TEAD signaling pathway is complex, with dual roles in both promoting and suppressing tumors depending on the cellular context.[2] Unexpected effects of TEAD inhibitors like this compound can arise from:

  • Pathway Crosstalk: The Hippo pathway interacts with other major signaling cascades, such as MAPK and JAK/STAT.[3] Inhibition of TEAD can sometimes lead to compensatory activation of these other pathways, mitigating the intended effect.

  • Cofactor Dependence: The transcriptional output of TEAD is dependent on its interaction with coactivators (YAP/TAZ) and corepressors (like VGLL4).[4] Some TEAD inhibitors may unexpectedly stabilize the interaction with repressive cofactors, leading to a different transcriptional outcome than simple disruption of the YAP/TAZ-TEAD interaction.[4]

  • Tumor Microenvironment Interactions: Systemic inhibition of YAP/TAZ-TEAD can affect not only tumor cells but also immune cells within the tumor microenvironment, which can have complex and sometimes counterintuitive effects on tumor growth.[5]

Troubleshooting Guide

Unexpected Result Potential Cause Recommended Action
High target engagement (biochemical) but low cellular activity Poor cell permeability, rapid metabolism, or efflux.- Perform cell permeability assays (e.g., PAMPA).- Analyze compound stability in cell culture media and cell lysates.- Use efflux pump inhibitors to see if cellular activity is restored.
Target gene downregulation is observed, but the desired phenotype is weak or absent. - Redundancy in signaling pathways.- The specific phenotype is not solely dependent on the targeted genes.- Investigate the activity of parallel signaling pathways (e.g., MAPK, PI3K/AKT) upon this compound treatment.- Consider combination therapies with inhibitors of compensatory pathways.- Use a broader panel of phenotypic assays.
Variability in results across different cell lines. - Different baseline levels of Hippo pathway activation.- Presence of mutations in Hippo pathway components or interacting pathways.- Differential expression of TEAD cofactors (YAP/TAZ vs. VGLL4).- Characterize the mutational status and baseline Hippo pathway activity in your cell lines.- Measure the relative expression levels of YAP, TAZ, and VGLL4.
Development of resistance to this compound over time. - Acquired mutations in Hippo, MAPK, or JAK/STAT pathway components.[3]- Upregulation of compensatory signaling pathways.- Perform genomic and transcriptomic analysis of resistant cells to identify mutations or changes in gene expression.- Test for synergistic effects by combining this compound with inhibitors of identified resistance pathways.

Experimental Protocols

General Protocol for Assessing this compound Activity in Cell Culture

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the duration of the experiment.

  • Compound Treatment: The following day, treat cells with a dose-response range of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Readout:

    • Gene Expression: Extract RNA and perform qRT-PCR for TEAD target genes (CTGF, CYR61, AXL).

    • Cell Viability/Proliferation: Use assays such as MTT, CellTiter-Glo®, or direct cell counting.

    • Cell Migration: Perform a scratch wound assay or a transwell migration assay.

Visualizing Key Concepts

hippo_pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 MST1_2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 p_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ->p_YAP_TAZ TEAD TEAD YAP_TAZ->TEAD Nuclear Translocation & Binding p_YAP_TAZ->YAP_TAZ Dephosphorylation Target_Genes Target Genes (CTGF, CYR61) TEAD->Target_Genes Activates Transcription AF2112 This compound AF2112->TEAD Inhibits

Caption: Simplified Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.

troubleshooting_flowchart Start Unexpected Result with this compound Check_Activity Biochemical vs. Cellular Activity Mismatch? Start->Check_Activity Check_Phenotype Gene Expression vs. Phenotype Mismatch? Start->Check_Phenotype Check_Variability Cell Line Variability? Start->Check_Variability Permeability Assess Cell Permeability & Compound Stability Check_Activity->Permeability Yes Crosstalk Investigate Pathway Crosstalk (e.g., MAPK) Check_Phenotype->Crosstalk Yes Characterize Characterize Cell Lines (Mutations, Cofactors) Check_Variability->Characterize Yes End Refined Hypothesis Permeability->End Solution Found Crosstalk->End Solution Found Characterize->End Solution Found

References

Technical Support Center: AF-2112 Cytotoxicity Assessment in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of the TEAD inhibitor, AF-2112, in normal (non-cancerous) cell lines.

Disclaimer: Publicly available data on the specific cytotoxicity of this compound in normal cell lines is limited. The information provided here is intended as a general guide for cytotoxicity testing of research compounds. The parent compound of this compound, flufenamic acid, is used as a proxy for contextual examples where noted.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in normal cells?

A1: Specific IC50 values for this compound in a wide range of normal cell lines have not been extensively published. As a TEAD inhibitor, its primary mechanism of action is related to the Hippo signaling pathway, which is involved in cell proliferation and apoptosis.[1][2][3][4] It is crucial to empirically determine the cytotoxicity of this compound in your specific normal cell line of interest. For context, its parent compound, flufenamic acid, has been reported to cause slight to moderate toxicity (10–40% cell death at 100 µM) in some cell lines.

Q2: Which normal cell lines are recommended as controls for cytotoxicity studies with this compound?

A2: The choice of normal cell line should be relevant to the intended therapeutic application or the tissue of origin of the cancer cells being studied. Commonly used non-cancerous cell lines for general cytotoxicity screening include:

  • Fibroblasts: e.g., NIH-3T3, WI-38

  • Epithelial cells: e.g., HaCaT (skin), BEAS-2B (bronchial)

  • Endothelial cells: e.g., HUVEC

It is recommended to test this compound in a panel of cell lines to understand its broader cytotoxic profile.

Q3: What are the recommended starting concentrations for this compound in a cytotoxicity assay?

A3: For a new compound like this compound, it is advisable to perform a dose-response experiment over a wide range of concentrations to determine the IC50 value. A typical starting range could be from 0.01 µM to 100 µM, using serial dilutions.

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cytotoxicity assay.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the wells for any precipitate after adding this compound. Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%).

Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.

  • Possible Cause: The selected cell line may be resistant to the cytotoxic effects of this compound.

    • Solution: Consider testing on a different, potentially more sensitive, normal cell line.

  • Possible Cause: Insufficient incubation time.

    • Solution: Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow for potential delayed cytotoxic effects.

  • Possible Cause: The chosen cytotoxicity assay is not sensitive enough.

    • Solution: Try an alternative assay that measures a different cell death marker (e.g., switch from an MTT assay to an LDH release assay).

Issue 3: Unexpectedly high cytotoxicity in control (vehicle-treated) wells.

  • Possible Cause: The solvent (e.g., DMSO) concentration is too high.

    • Solution: Perform a vehicle control experiment with varying concentrations of the solvent to determine the maximum non-toxic concentration for your cell line.

  • Possible Cause: Cell culture contamination.

    • Solution: Regularly check cell cultures for any signs of microbial contamination.

Data Presentation

Table 1: Illustrative Cytotoxicity Profile of this compound and its Parent Compound, Flufenamic Acid.

(Note: this compound values are hypothetical for illustrative purposes. Flufenamic acid data is based on available literature.)

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)
This compound NIH-3T3 (Mouse Fibroblast)MTT48Not Available
This compound HaCaT (Human Keratinocyte)LDH48Not Available
Flufenamic Acid VariousMixed24-72>100 (general observation of low-moderate toxicity)

Experimental Protocols

1. MTT Cell Viability Assay

This assay measures the metabolic activity of viable cells.

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and treat the cells with various concentrations of this compound. Include vehicle-only and no-treatment controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • Commercially available LDH assay kit

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer provided in the kit).

    • Incubate for the desired time period.

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature, protected from light, for the time specified in the kit protocol.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Maintain Cell Culture seed_plate Seed 96-well Plate cell_culture->seed_plate treat_cells Treat Cells seed_plate->treat_cells prepare_dilutions Prepare this compound Dilutions prepare_dilutions->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, LDH) incubate->add_reagent measure_signal Measure Signal (Absorbance/Fluorescence) add_reagent->measure_signal calculate_viability Calculate % Viability/Cytotoxicity measure_signal->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

troubleshooting_workflow cluster_high_variability High Variability? cluster_no_effect No Cytotoxicity? cluster_control_toxicity High Control Toxicity? start Unexpected Cytotoxicity Results check_seeding Review Cell Seeding Protocol start->check_seeding Yes check_edge Evaluate Edge Effects start->check_edge Yes check_compound Check for Compound Precipitation start->check_compound Yes change_cell_line Test a Different Cell Line start->change_cell_line No extend_incubation Increase Incubation Time start->extend_incubation No change_assay Use an Alternative Assay start->change_assay No check_solvent Verify Solvent Concentration start->check_solvent Control Issues check_contamination Check for Contamination start->check_contamination Control Issues

Caption: A decision tree for troubleshooting common issues in cytotoxicity assays.

hippo_pathway cluster_core Hippo Pathway Core Kinases cluster_effector Transcriptional Effectors cluster_output Cellular Outcomes MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates & inhibits TEAD TEAD YAP_TAZ->TEAD co-activates AF2112 This compound TEAD->AF2112 inhibited by Proliferation Cell Proliferation TEAD->Proliferation promotes Apoptosis Apoptosis TEAD->Apoptosis inhibits

Caption: Simplified Hippo signaling pathway showing TEAD inhibition by this compound.

References

Technical Support Center: Improving In Vivo Delivery of AF-2112

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the in vivo delivery of AF-2112, a small molecule inhibitor of the YAP-TEAD interaction within the Hippo signaling pathway. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges and facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[1][2][3][4] By disrupting the YAP-TEAD complex, this compound inhibits the transcription of downstream target genes that are critical for cell proliferation, survival, and migration.[1][3][4] This makes it a promising candidate for cancer therapy, particularly for tumors with a dysregulated Hippo signaling pathway.[1][2]

Q2: What are the primary challenges associated with the in vivo delivery of this compound?

A2: The principal challenge for the in vivo delivery of this compound, like many small molecule inhibitors, is its likely poor aqueous solubility.[5][6] This can lead to several experimental issues, including:

  • Difficulties in formulation: Precipitation of the compound during preparation.[5]

  • Low bioavailability: Limited absorption and distribution to the target tissue.[7][8][9][10]

  • Inaccurate and inconsistent dosing: Difficulty in administering a precise and reproducible dose.[5]

  • Potential for vehicle-related toxicity: The need for high concentrations of organic solvents.[6]

Q3: What are the recommended starting points for formulating this compound for in vivo studies?

A3: Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to improve its delivery. The choice of formulation will depend on the specific experimental goals, the animal model, and the route of administration. Initial strategies to consider include the use of co-solvents, surfactants, and lipid-based formulations. For more advanced delivery, nanoparticle-based systems can be explored.[7][9][11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the in vivo delivery of this compound.

Problem 1: this compound precipitates out of solution during formulation or administration.

  • Potential Cause: The aqueous solubility of this compound in the chosen vehicle is exceeded.

  • Troubleshooting Steps:

    • Verify Solubility: If available, consult the manufacturer's solubility data for this compound in various solvents. If not available, perform small-scale solubility tests with different vehicles.

    • Optimize Formulation: Refer to the Formulation Strategies for Poorly Soluble Compounds table below for alternative vehicle compositions that can enhance solubility.

    • Gentle Heating and Sonication: Carefully warm the solution or use a sonicator to aid dissolution. Be cautious of potential compound degradation at high temperatures.

    • Fresh Preparation: Prepare the formulation immediately before administration to minimize the risk of precipitation over time.[13]

Problem 2: Inconsistent or no observable therapeutic effect in vivo despite proven in vitro activity.

  • Potential Cause: Insufficient bioavailability of this compound at the target site.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen formulation and animal model.[14] This will provide crucial data on drug exposure.

    • Dose Escalation Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal effective dose.[6]

    • Alternative Administration Route: Consider a different route of administration. For instance, intraperitoneal (IP) injection may offer higher bioavailability for some poorly soluble compounds compared to oral gavage.[6]

    • Advanced Formulation: Explore more sophisticated delivery systems, such as lipid-based or nanoparticle formulations, which can improve circulation time and tumor accumulation.[11][15][16]

Problem 3: Adverse effects or toxicity observed in the treated animals.

  • Potential Cause: Toxicity related to the vehicle or the compound itself.

  • Troubleshooting Steps:

    • Vehicle Toxicity Control: Always include a vehicle-only control group to assess the toxicity of the formulation itself.[14]

    • Reduce Vehicle Concentration: If vehicle toxicity is suspected, try to reduce the concentration of potentially toxic components like DMSO.

    • On-Target Toxicity: Inhibition of the Hippo pathway in normal tissues could lead to on-target toxicity. Monitor animals closely for signs of distress and consider reducing the dose or frequency of administration.[6]

Data Presentation: Formulation Strategies

The following table summarizes various formulation strategies to improve the in vivo delivery of poorly soluble compounds like this compound. Note: The quantitative data presented is illustrative and should be empirically determined for this compound.

Formulation StrategyComponentsTypical Maximum Bioavailability (Oral)AdvantagesDisadvantages
Co-solvent Formulation DMSO, Ethanol, PEG-300, Saline5 - 15%Simple to prepare, widely used for initial studies.[14]Potential for vehicle toxicity at high concentrations.[6]
Surfactant-based Formulation Tween 80, Cremophor EL, Solutol HS 1510 - 25%Increases solubility and stability through micelle formation.[14]Can alter biological barriers and may have its own toxicity profile.
Lipid-based Formulation (SEDDS) Oils (e.g., sesame oil), Surfactants, Co-surfactants20 - 40%Enhances oral absorption and can be tailored for specific release profiles.[7]More complex to formulate and characterize.
Nanoparticle Formulation (e.g., Liposomes) Phospholipids, Cholesterol> 40%Improves circulation time, allows for targeted delivery, and can reduce off-target toxicity.[11][15][16]Complex manufacturing process, potential for immunogenicity.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) Injection

  • Materials: this compound powder, DMSO (Dimethyl sulfoxide), PEG-300 (Polyethylene glycol 300), Sterile Saline (0.9% NaCl).

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in DMSO to create a stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing and gentle warming if necessary.

    • In a separate sterile tube, prepare the vehicle by mixing PEG-300 and sterile saline in the desired ratio (e.g., 40% PEG-300, 60% saline).

    • Slowly add the this compound stock solution to the vehicle to achieve the final desired concentration (e.g., 5 mg/mL). The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.

    • Vortex the final formulation thoroughly before administration.

    • Visually inspect the solution for any precipitation before injection.

Protocol 2: In Vivo Pharmacokinetic Study Design

  • Animal Model: Select a relevant animal model (e.g., BALB/c mice, 6-8 weeks old).

  • Group Allocation: Randomly assign animals to different groups (n=3-5 per time point).

    • Group 1: this compound formulation via the chosen route (e.g., IP or oral).

    • Group 2: Vehicle control.

  • Dosing: Administer a single dose of the this compound formulation.

  • Sample Collection: Collect blood samples at various time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

Signaling Pathway

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP YAP LATS1_2->YAP phosphorylates MOB1 MOB1 MOB1->LATS1_2 Phosphorylation Phosphorylation YAP->Phosphorylation YAP_n YAP YAP->YAP_n translocates TAZ TAZ Degradation 14-3-3 Sequestration & Cytoplasmic Degradation Phosphorylation->Degradation TEAD TEAD YAP_n->TEAD TAZ_n TAZ TAZ_n->TEAD Target_Genes Target Gene Expression (CTGF, CYR61) TEAD->Target_Genes promotes AF_2112 This compound AF_2112->TEAD inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the YAP-TEAD complex.

Experimental Workflow

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis Solubility_Testing Solubility Testing of this compound Vehicle_Selection Vehicle Selection (Co-solvent, Surfactant, etc.) Solubility_Testing->Vehicle_Selection Formulation_Optimization Formulation Optimization Vehicle_Selection->Formulation_Optimization Dosing Dosing of Animal Models Formulation_Optimization->Dosing Sample_Collection Blood/Tissue Sample Collection Dosing->Sample_Collection Efficacy_Assessment Tumor Growth Inhibition Assessment Dosing->Efficacy_Assessment PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Target Engagement) Efficacy_Assessment->PD_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis PD_Analysis->Statistical_Analysis

Caption: A generalized workflow for the in vivo evaluation of this compound.

References

minimizing variability in AF-2112 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AF-2112, a selective inhibitor of the VRTK1 (Variability Response Tyrosine Kinase 1). This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the VRTK1 kinase. It binds to the ATP-binding pocket of VRTK1, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the VRTK1 signaling pathway, which is known to be involved in cell proliferation and survival.

Q2: What are the best practices for storing and handling this compound?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.[1][2]

  • Long-Term Storage: For long-term storage, the lyophilized powder should be kept at -20°C.[1] Under these conditions, the compound is stable for at least two years.

  • Stock Solution: Once reconstituted in a solvent like DMSO, it is crucial to aliquot the stock solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

  • Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.[3] Handle this compound in a well-ventilated area to avoid inhalation of the powder and contact with skin.[3]

Q3: Can this compound exhibit off-target effects?

A3: While this compound is designed to be a selective VRTK1 inhibitor, off-target activity can occur, especially at higher concentrations. The most common off-target effect is the partial inhibition of VRTK2, a closely related kinase. It is recommended to perform a dose-response experiment to determine the optimal concentration that minimizes off-target effects.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High Variability in Cell Viability Assay IC50 Values

Q: My IC50 values for this compound in MTT or CellTiter-Glo assays are inconsistent across experiments. What could be the cause?

A: Inconsistent IC50 values are a common challenge and can stem from several factors related to experimental setup and execution.[5][6][7][8][9]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to find the optimal seeding density for your cell line.Reduced well-to-well and plate-to-plate variability.
Compound Stability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.[1]Consistent compound potency and more reproducible IC50 values.
Incubation Time Standardize the incubation time with this compound. Longer or shorter exposure times can significantly alter the apparent IC50 value.[5]A more consistent and reliable measure of the compound's inhibitory effect.
Assay Readout Method Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP content).[5][7] Ensure you are using the same assay method consistently.Reduced variability stemming from differences in assay mechanisms.

Troubleshooting Workflow for Inconsistent IC50 Values

G start Start: Inconsistent IC50 Values check_seeding Verify Cell Seeding Protocol start->check_seeding check_compound Assess this compound Stock & Dilutions check_seeding->check_compound Consistent optimize_seeding Optimize Seeding Density check_seeding->optimize_seeding Inconsistent? check_incubation Standardize Incubation Time check_compound->check_incubation Stable fresh_dilutions Use Fresh Dilutions check_compound->fresh_dilutions Degraded? check_assay Confirm Assay Protocol Consistency check_incubation->check_assay Standardized consistent_time Use Consistent Time Point check_incubation->consistent_time Variable? consistent_assay Use Consistent Assay Method check_assay->consistent_assay Inconsistent? end End: Reproducible IC50 Values check_assay->end Consistent optimize_seeding->check_compound fresh_dilutions->check_incubation consistent_time->check_assay consistent_assay->end

Caption: Workflow for troubleshooting inconsistent IC50 values.

Issue 2: High Background in Western Blots for Phospho-VRTK1

Q: I am detecting high background on my Western blots when probing for the phosphorylated form of a VRTK1 substrate, making it difficult to see the effect of this compound.

A: High background in Western blotting for phosphorylated proteins is a frequent issue.[10][11][12][13][14] It often arises from improper blocking, antibody concentrations, or washing steps.[10][12][13]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Blocking Increase the blocking time and/or use a different blocking agent. For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in TBST is recommended over milk, as milk contains phosphoproteins (casein) that can cause background signal.[10][14][15]Reduced non-specific antibody binding to the membrane.
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background.[12]A clear band at the expected molecular weight with minimal background haze.
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.[13][14] Ensure a detergent like Tween 20 is included in the wash buffer.[13]Removal of unbound antibodies, leading to a cleaner blot.
Non-specific Secondary Antibody Binding Run a control lane with only the secondary antibody to check for non-specific binding.[10][12]Confirmation that the background is not caused by the secondary antibody alone.

Experimental Protocols

Protocol 1: In Vitro VRTK1 Kinase Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of this compound on VRTK1 using a luminescence-based ATP detection method.[1][16][17]

Materials:

  • Recombinant active VRTK1 enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • VRTK1-specific substrate peptide

  • This compound stock solution

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the kinase buffer.

  • In a 96-well plate, add 5 µL of each this compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare a master mix containing the VRTK1 enzyme and its substrate in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of the enzyme/substrate master mix to each well.[1]

  • Incubate the plate at 30°C for 60 minutes.[1]

  • Stop the reaction and measure the remaining ATP by following the instructions of the ADP-Glo™ Kinase Assay kit.

  • Read the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Western Blot for Phospho-VRTK1 Substrate

This protocol outlines the steps for detecting the phosphorylation of a VRTK1 substrate in cell lysates following treatment with this compound.[15]

Procedure:

  • Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4][15] Keeping samples on ice is crucial to prevent dephosphorylation.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Add an equal volume of 2x SDS-PAGE sample buffer to your protein sample. Denature the proteins by heating the sample to 95°C for 5 minutes.[15]

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and run the gel under standard conditions.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[15] Do not use milk.[15]

  • Primary Antibody Incubation: Dilute the phospho-specific primary antibody in 5% BSA/TBST and incubate the membrane overnight at 4°C with agitation.[15]

  • Washing: Wash the membrane three to four times for 5-10 minutes each with TBST.[14][15]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Perform ECL detection to visualize the protein bands.

Visualizations

VRTK1 Signaling Pathway

G cluster_0 Cell Membrane Receptor Growth Factor Receptor VRTK1 VRTK1 Receptor->VRTK1 Activates Substrate Downstream Substrate VRTK1->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active) Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes AF2112 This compound AF2112->VRTK1 Inhibits

Caption: The VRTK1 signaling pathway and the inhibitory action of this compound.

Logical Diagram for Diagnosing Off-Target Effects

G start Unexpected Phenotype Observed dose_response Perform Dose-Response with this compound start->dose_response phenotype_correlates Does Phenotype Correlate with VRTK1 Inhibition? dose_response->phenotype_correlates on_target Likely On-Target Effect phenotype_correlates->on_target Yes off_target_suspected Potential Off-Target Effect phenotype_correlates->off_target_suspected No vrtk2_assay Test this compound against VRTK2 Activity off_target_suspected->vrtk2_assay vrtk2_inhibited Is VRTK2 Inhibited? vrtk2_assay->vrtk2_inhibited vrtk2_off_target Phenotype likely due to VRTK2 Off-Target vrtk2_inhibited->vrtk2_off_target Yes other_off_target Phenotype due to Unknown Off-Target vrtk2_inhibited->other_off_target No

Caption: Decision tree for diagnosing potential off-target effects of this compound.

References

Technical Support Center: AF-2112 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AF-2112, a selective kinase inhibitor.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

For optimal solubility and stability, it is recommended to dissolve this compound in DMSO (Dimethyl sulfoxide) to create a stock solution. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. Please note that the solubility in aqueous solutions is limited.

2. What are the storage conditions for this compound?

This compound powder should be stored at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

3. What is the expected purity of a new batch of this compound?

The purity of each new batch of this compound is determined by High-Performance Liquid Chromatography (HPLC) and should be ≥98%. The exact purity is reported on the Certificate of Analysis (CoA) provided with each batch.

4. How is the identity of this compound confirmed?

The identity of this compound is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the molecular weight is consistent with its chemical structure. Proton NMR (¹H NMR) is also used to confirm the chemical structure.

Troubleshooting Guides

Q1: I am observing a lower than expected purity for this compound in my HPLC analysis. What could be the cause?

A1: Several factors could contribute to a lower than expected purity reading:

  • Degradation: this compound may have degraded due to improper storage or handling. Ensure the compound has been stored at -20°C and protected from light. Repeated freeze-thaw cycles of solutions should be avoided.

  • Solvent Contamination: The solvent used for dilution or the mobile phase for HPLC might be contaminated. Use fresh, HPLC-grade solvents.

  • Improper Column Equilibration: Ensure the HPLC column is properly equilibrated with the mobile phase before injecting the sample.

  • Incorrect Wavelength Detection: The purity analysis is wavelength-dependent. Ensure your detector is set to the optimal wavelength for this compound as specified in the protocol.

Q2: My LC-MS results show a mass that does not correspond to this compound. What should I do?

A2: This could be due to a few reasons:

  • Ionization Issues: this compound may be forming adducts with ions from the mobile phase (e.g., sodium or potassium adducts). Check for masses corresponding to [M+Na]⁺ or [M+K]⁺.

  • Contamination: The sample may be contaminated. Ensure that all vials and solvents are clean.

  • Incorrect Instrument Calibration: Verify that the mass spectrometer is correctly calibrated.

Q3: I am having difficulty dissolving this compound in my aqueous buffer.

A3: this compound has low aqueous solubility. To improve solubility:

  • First, dissolve this compound in 100% DMSO to make a concentrated stock solution.

  • Then, dilute the DMSO stock solution into your aqueous buffer. The final concentration of DMSO should be kept as low as possible for your experiment, ideally below 0.5%.

  • Gentle warming and sonication can also aid in dissolution.

Data Presentation

Table 1: Quality Control Specifications for this compound

ParameterSpecificationTest Method
Appearance White to off-white solidVisual Inspection
Purity ≥ 98.0%HPLC
Identity Conforms to structure¹H NMR
Molecular Weight Conforms to expected massLC-MS
Residual Solvents < 0.5%GC-HS

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by assessing the area percentage of the main peak.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL with 50:50 acetonitrile:water.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity of this compound by verifying its molecular weight.

Materials:

  • This compound sample

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • Formic acid

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water.

  • LC-MS Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient to ensure separation from impurities.

    • MS Detector: ESI in positive ion mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Identify the [M+H]⁺ ion and confirm that its mass corresponds to the expected molecular weight of this compound plus a proton.

Visualizations

qc_workflow start Receive this compound Batch visual Visual Inspection start->visual hplc HPLC Purity Analysis visual->hplc lcms LC-MS Identity Confirmation hplc->lcms nmr NMR Structure Confirmation lcms->nmr decision All Specs Met? nmr->decision pass Release Batch decision->pass Yes fail Quarantine & Investigate decision->fail No troubleshooting_hplc start Low Purity in HPLC check_storage Check Storage Conditions (-20°C, protected from light) start->check_storage check_solvents Use Fresh HPLC-Grade Solvents start->check_solvents check_column Ensure Column Equilibration start->check_column check_wavelength Verify Detector Wavelength start->check_wavelength rerun Rerun Analysis check_storage->rerun check_solvents->rerun check_column->rerun check_wavelength->rerun result Issue Resolved? rerun->result pass Accept Results result->pass Yes fail Contact Technical Support result->fail No signaling_pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation af2112 This compound af2112->mek

Validation & Comparative

Validating the Mechanism of Action of AF-2112: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TEAD inhibitor AF-2112 with alternative compounds. It delves into the mechanism of action, presents supporting experimental data in a comparative format, and offers detailed protocols for key validation assays.

This compound is a novel small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors, the downstream effectors of the Hippo signaling pathway.[1][2][3][4] By binding to the central palmitate-binding pocket of TEAD proteins, this compound disrupts the interaction between TEAD and its co-activator YAP (Yes-associated protein), leading to the downregulation of target genes involved in cell proliferation and migration, such as CTGF, Cyr61, Axl, and NF2.[1][3][4] This mechanism of action positions this compound as a potential therapeutic agent for cancers characterized by aberrant Hippo pathway signaling.

Comparative Analysis of TEAD Inhibitors

To contextualize the performance of this compound, this guide provides a comparative analysis with other known TEAD inhibitors. The following tables summarize the available quantitative data for these compounds.

Compound Mechanism of Action Target IC50 / Potency References
This compound Flufenamic acid-derived TEAD inhibitor; binds to the palmitate-binding pocket.Pan-TEADData not available in searched literature. Described as a strong binder and potent inhibitor of gene expression.[1][3][4]
LM-41 Flufenamic acid-derived TEAD inhibitor; binds to the palmitate-binding pocket.Pan-TEADData not available in searched literature. Described as having a stronger effect on reducing cancer cell migration than this compound.[1][3][4]
K-975 Covalent inhibitor; binds to a cysteine residue in the palmitate-binding pocket.Pan-TEADGI50 of ~20 nmol/L in NCI-H226 cells.[5]
VT-103 Selective, reversible inhibitor of TEAD1 palmitoylation.TEAD1IC50 of 1.02 nM in a YAP reporter assay.[6][7]
MYF-01-37 Covalent inhibitor targeting Cys380.Pan-TEADRequires micromolar concentrations in cellular assays.[8][9][10][11]
GNE-7883 Allosteric inhibitor of the YAP/TAZ-TEAD interaction.Pan-TEADTEAD3–YAP IC50 of 1.4 μM.[12]
TM2 Reversible inhibitor with a novel binding mode occupying the palmitate-binding pocket and a new side pocket.Pan-TEADIC50 of 156 nM for TEAD2 palmitoylation and 38 nM for TEAD4 palmitoylation.[13][14]

Experimental Protocols for Mechanism of Action Validation

The following are detailed methodologies for key experiments used to validate the mechanism of action of TEAD inhibitors like this compound.

Gene Expression Analysis via quantitative PCR (qPCR)

This assay quantifies the effect of the inhibitor on the expression of TEAD target genes.

  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[15][16][17][18]

  • Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of the TEAD inhibitor (e.g., this compound, LM-41) or DMSO as a vehicle control for 24 hours.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen). The concentration and purity of RNA are determined using a spectrophotometer. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (CTGF, Cyr61, Axl, NF2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. A significant decrease in the mRNA levels of target genes in inhibitor-treated cells compared to control cells indicates successful target engagement and downstream pathway modulation.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the functional impact of the inhibitor on cancer cell migration.

  • Cell Culture and Seeding: MDA-MB-231 cells are seeded in a 24-well plate and grown to confluency.[19]

  • Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove detached cells and then treated with the TEAD inhibitor or vehicle control in a low-serum medium to minimize cell proliferation.

  • Imaging: The wound area is imaged at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope.

  • Data Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time. A significant reduction in the wound closure rate in inhibitor-treated cells compared to control cells indicates an inhibitory effect on cell migration.

Co-crystallization

This technique provides structural evidence of the direct binding of the inhibitor to the TEAD protein.

  • Protein Expression and Purification: The YAP-binding domain (YBD) of a TEAD isoform (e.g., TEAD2) is expressed in E. coli and purified using affinity chromatography.

  • Crystallization: The purified TEAD-YBD is mixed with the inhibitor (e.g., this compound) at a molar excess. Crystallization conditions (e.g., protein concentration, precipitant solution, temperature) are screened to obtain co-crystals of the protein-inhibitor complex.[20]

  • X-ray Diffraction and Structure Determination: The obtained crystals are subjected to X-ray diffraction. The diffraction data is used to solve the three-dimensional structure of the TEAD-inhibitor complex.

  • Analysis: The crystal structure reveals the precise binding mode of the inhibitor within the palmitate-binding pocket of TEAD, confirming direct target engagement.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams were generated using the DOT language.

Hippo_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core_kinases Core Kinase Cascade cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling GPCR Signaling->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates MOB1 MOB1 LATS1_2->MOB1 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 activates p_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ->p_YAP_TAZ TEAD TEAD YAP_TAZ->TEAD binds p_YAP_TAZ->YAP_TAZ Cytoplasmic sequestration & degradation Target_Genes Target Gene Expression (CTGF, Cyr61, Axl, NF2) TEAD->Target_Genes activates AF2112 This compound AF2112->TEAD inhibits binding

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the TEAD transcription factor.

MoA_Validation_Workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_in_cellulo In Cellulo Assays cluster_in_vivo In Vivo Models Target_Binding Target Binding Assay (e.g., Co-crystallization, SPR) Enzymatic_Assay Enzymatic Assay (if applicable) Target_Binding->Enzymatic_Assay Target_Engagement Cellular Target Engagement (e.g., CETSA) Enzymatic_Assay->Target_Engagement Downstream_Signaling Downstream Signaling Analysis (e.g., qPCR, Western Blot) Target_Engagement->Downstream_Signaling Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability, Migration) Downstream_Signaling->Phenotypic_Assay Animal_Model Animal Model Studies (e.g., Xenograft) Phenotypic_Assay->Animal_Model Validation Validated Mechanism of Action Animal_Model->Validation Hypothesis Hypothesized Mechanism of Action Hypothesis->Target_Binding

References

A Comparative Guide to TEAD Inhibitors: AF-2112 versus LM-41

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a significant target in cancer therapy due to its frequent dysregulation in various malignancies. The transcriptional enhanced associate domain (TEAD) proteins are the final downstream effectors of this pathway, and their inhibition presents a promising therapeutic strategy. This guide provides a detailed comparison of two notable flufenamic acid-derived TEAD inhibitors, AF-2112 and LM-41, with a focus on their performance based on available experimental data.

Introduction to this compound and LM-41

This compound and LM-41 are small molecule inhibitors designed to target the TEAD family of transcription factors.[1][2] Both compounds are derived from flufenamic acid and function by binding to the palmitic acid-binding pocket of TEAD, thereby modulating its activity.[1][2] Their primary mechanism of action involves the disruption of the YAP/TAZ-TEAD interaction, which is crucial for the transcription of genes involved in cell proliferation and migration, such as Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (Cyr61), AXL receptor tyrosine kinase (Axl), and Neurofibromin 2 (NF2).[1][2]

Performance Comparison

A direct comparison of this compound and LM-41 reveals distinct profiles in terms of their binding affinity and cellular effects. The available data is summarized in the tables below.

Binding Affinity and Cellular Activity
ParameterThis compoundLM-41Reference
TEAD Binding Affinity (ΔTagg) 5.1 °C3.8 °C[1]
Effect on MDA-MB-231 Cell Migration Moderate reductionStrongest reduction[1][2]
Effect on TEAD Target Gene Expression

Both this compound and LM-41 have been shown to reduce the expression of key TEAD target genes in MDA-MB-231 human breast cancer cells.

Target GeneEffect of this compoundEffect of LM-41Reference
CTGF Strong reductionStrong reduction[1][2]
Cyr61 Strong reductionStrong reduction[1][2]
Axl Strong reductionStrong reduction[1][2]
NF2 Strong reductionStrong reduction[1][2]

While both compounds effectively reduce the expression of these oncogenic genes, the primary comparative study highlights that LM-41 demonstrates a more potent effect on inhibiting cancer cell migration.[1][2]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the Hippo-YAP-TEAD signaling pathway and a general workflow for evaluating TEAD inhibitors.

Hippo_YAP_TEAD_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to TEAD TEAD TargetGenes Target Gene Expression (CTGF, Cyr61, etc.) TEAD->TargetGenes promotes YAP_TAZ_n->TEAD CellProliferation Cell Proliferation & Migration TargetGenes->CellProliferation Inhibitor This compound / LM-41 Inhibitor->TEAD inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays BindingAssay TEAD Binding Assay (e.g., Thermal Shift) DataAnalysis Data Analysis & Comparison BindingAssay->DataAnalysis GeneExpression Gene Expression Analysis (RT-qPCR) GeneExpression->DataAnalysis CellMigration Cell Migration Assay (e.g., Transwell) CellMigration->DataAnalysis CellViability Cell Viability Assay CellViability->DataAnalysis Start TEAD Inhibitor (this compound or LM-41) Start->BindingAssay Start->GeneExpression Start->CellMigration Start->CellViability

References

A Comparative Analysis of AF-2112 and Verteporfin: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of AF-2112 and verteporfin, two therapeutic agents with distinct mechanisms of action and clinical applications. While direct comparative studies are unavailable due to their differing therapeutic targets, this document will objectively assess their individual efficacy, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. Verteporfin

FeatureThis compoundVerteporfin
Primary Therapeutic Area Oncology (preclinical)Ophthalmology, Oncology
Mechanism of Action TEAD inhibitor, Hippo pathway antagonistPhotosensitizer for Photodynamic Therapy (PDT)
Molecular Target Transcriptional Enhanced Associate Domain (TEAD) proteinsNeovascular endothelial cells, tumor cells
Administration Preclinical studies suggest oral or systemicIntravenous infusion followed by light activation

This compound: A Novel Inhibitor of the Hippo Pathway

This compound is a small molecule inhibitor that targets the YAP-TEAD transcription factor, a key downstream effector of the Hippo signaling pathway. This pathway plays a crucial role in regulating organ size, tissue homeostasis, cell proliferation, and apoptosis. In several cancers, aberrant Hippo pathway activity has been observed.

Mechanism of Action of this compound

This compound functions by binding to the TEAD palmitic acid pocket, which prevents the interaction between YAP and TEAD. This disruption inhibits the transcription of genes that promote cell growth and proliferation, such as CTGF, Cyr61, and Axl. Preclinical studies have shown that this compound can strongly reduce the expression of these target genes.

AF2112_Mechanism cluster_Hippo_On Hippo Pathway ON (Normal) cluster_Hippo_Off Hippo Pathway OFF (Cancer) cluster_AF2112 Intervention with this compound Hippo_On Hippo Kinase Cascade (Active) YAP_P Phosphorylated YAP/TAZ (Cytoplasm) Hippo_On->YAP_P Phosphorylates YAP_TEAD_Off YAP-TEAD Complex (Inactive) YAP_P->YAP_TEAD_Off Cannot enter nucleus Gene_Off Target Gene Expression (Off) YAP_TEAD_Off->Gene_Off Hippo_Off Hippo Kinase Cascade (Inactive) YAP_NP YAP/TAZ (Unphosphorylated) Hippo_Off->YAP_NP No Phosphorylation AF2112 This compound YAP_Nuc YAP/TAZ (Nucleus) YAP_NP->YAP_Nuc Translocates YAP_TEAD_On YAP-TEAD Complex (Active) YAP_Nuc->YAP_TEAD_On YAP_TEAD_Blocked YAP-TEAD Complex (Formation Inhibited) YAP_Nuc->YAP_TEAD_Blocked Interaction Blocked TEAD TEAD TEAD->YAP_TEAD_On Gene_On Target Gene Expression (On) YAP_TEAD_On->Gene_On TEAD_Blocked TEAD (Blocked by this compound) AF2112->TEAD_Blocked TEAD_Blocked->YAP_TEAD_Blocked Gene_Blocked Target Gene Expression (Reduced) YAP_TEAD_Blocked->Gene_Blocked

Caption: Mechanism of this compound in the Hippo Signaling Pathway.

Preclinical Efficacy of this compound

Experimental data from preclinical studies indicates that this compound is a potent inhibitor of TEAD. It has been shown to have a better affinity for TEAD compared to its parent compound, flufenamic acid. In studies using human MDA-MB-231 breast cancer cells, this compound demonstrated a significant reduction in the expression of Hippo pathway target genes. However, its effect on cell migration was moderate compared to other derivatives like LM-41.

Cell LineCompoundEffect on Gene Expression (CTGF, Cyr61, Axl, NF2)Effect on Cell Migration
MDA-MB-231This compoundStrong ReductionModerate Reduction
MDA-MB-231LM-41Strong ReductionStrongest Reduction
MDA-MB-231Flufenamic AcidMinor to No ImpactNon-significant

Experimental Protocol: Gene Expression Analysis

  • Cell Culture: Human MDA-MB-231 breast cancer cells were cultured under standard conditions.

  • Treatment: Cells were treated with this compound, LM-41, or flufenamic acid at specified concentrations.

  • RNA Extraction and qRT-PCR: Total RNA was extracted, and quantitative real-time PCR was performed to measure the mRNA levels of CTGF, Cyr61, Axl, and NF2. Gene expression levels were normalized to a housekeeping gene.

Experimental Protocol: Cell Migration Assay

  • Assay Type: Wound healing or Transwell migration assay.

  • Procedure: A scratch was made in a confluent cell monolayer, or cells were seeded in the upper chamber of a Transwell insert.

  • Treatment: Cells were treated with the respective compounds.

  • Analysis: The closure of the wound or the number of cells that migrated to the lower chamber was quantified over time.

Verteporfin: A Photosensitizer for Photodynamic Therapy

Verteporfin, marketed as Visudyne®, is a benzoporphyrin derivative used as a photosensitizer in photodynamic therapy (PDT). It is primarily used to treat the "wet" form of age-related macular degeneration (AMD) by eliminating abnormal blood vessels in the eye. Verteporfin is also being investigated for its potential in treating various cancers.

Mechanism of Action of Verteporfin

Verteporfin's efficacy is dependent on light activation. Following intravenous infusion, verteporfin accumulates in

AF-2112 as an alternative to other Hippo pathway inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the search for potent and specific inhibitors of the Hippo signaling pathway is a critical frontier in oncology and regenerative medicine. AF-2112, a novel small molecule, has emerged as a promising alternative to existing Hippo pathway inhibitors. This guide provides an objective comparison of this compound with other alternatives, supported by available experimental data, detailed methodologies, and visual pathway representations.

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in the development and progression of various cancers.[1][2] The transcriptional coactivators YAP and TAZ are the main downstream effectors of this pathway, and their interaction with the TEAD family of transcription factors is essential for their oncogenic activity.[3] Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a key therapeutic strategy. This compound is a novel TEAD inhibitor derived from flufenamic acid, designed to disrupt this critical protein-protein interaction.[1][2]

Comparative Analysis of Hippo Pathway Inhibitors

To provide a clear overview of the landscape of Hippo pathway inhibitors, the following table summarizes the key characteristics and available quantitative data for this compound and other well-established inhibitors.

InhibitorTargetMechanism of ActionIC50 ValueKey Findings
This compound TEADBinds to the TEAD palmitoylation pocket, allosterically inhibiting YAP/TAZ-TEAD interaction.[1][2]Not explicitly reported.Strongly reduces the expression of TEAD target genes (CTGF, Cyr61, Axl, and NF2) and moderately reduces migration of MDA-MB-231 breast cancer cells.[1][2]
Verteporfin YAPDisrupts the YAP-TEAD interaction.[4]~0.5 µg/mL (in GSCs for growth inhibition)[5]Inhibits YAP-driven oncogenic growth and has shown anti-cancer efficacy in several solid tumor types.[6][7]
XMU-MP-1 MST1/MST2Reversible and selective inhibitor of MST1/2 kinases.[5][8]71.1 nM (MST1), 38.1 nM (MST2)[5][8]Activates the downstream effector YAP and promotes cell growth and regeneration in preclinical models.[5][8]
LM-41 TEADBinds to the TEAD palmitoylation pocket.[1][2]Not explicitly reported.Shows the strongest inhibition of migration of human MDA-MB-231 breast cancer cells among the tested flufenamic acid derivatives.[1][2]

Experimental Data and Protocols

The following sections detail the experimental methodologies used to evaluate the efficacy of this compound and its analogs.

Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To quantify the effect of this compound on the expression of TEAD target genes.

Protocol:

  • Cell Culture: Human MDA-MB-231 breast cancer cells are cultured in standard conditions.

  • Treatment: Cells are treated with this compound, LM-41, or a vehicle control (DMSO) at specified concentrations for a designated time period.

  • RNA Extraction: Total RNA is isolated from the treated cells using a commercially available RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: Real-time quantitative PCR is performed using a qPCR system with specific primers for the target genes (CTGF, Cyr61, Axl, NF2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.[9][10][11][12][13]

Cell Migration Assay

Objective: To assess the impact of this compound on the migratory capacity of cancer cells.

Protocol:

  • Cell Culture: MDA-MB-231 cells are grown to confluence in a multi-well plate.

  • Scratch Wound: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing this compound, LM-41, or a vehicle control.

  • Imaging: The wound area is imaged at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours) using a microscope.

  • Data Analysis: The closure of the wound area over time is quantified using image analysis software. A reduction in the rate of wound closure in treated cells compared to control cells indicates an inhibition of cell migration.[14][15][16][17]

Thermal Shift Assay (TSA)

Objective: To determine the direct binding of this compound to the TEAD protein.

Protocol:

  • Protein Preparation: Purified recombinant TEAD protein is prepared.

  • Compound Incubation: The TEAD protein is incubated with this compound or a vehicle control in a suitable buffer.

  • Thermal Denaturation: The protein-ligand mixture is subjected to a gradual increase in temperature in a qPCR machine. A fluorescent dye that binds to unfolded proteins is included in the reaction.

  • Fluorescence Measurement: The fluorescence intensity is measured at each temperature point.

  • Data Analysis: The melting temperature (Tm) of the protein is determined by plotting the fluorescence intensity against temperature. An increase in the Tm in the presence of the compound compared to the control indicates that the compound binds to and stabilizes the protein.[18]

Visualizing the Hippo Pathway and Experimental Logic

To better understand the mechanism of action of this compound and the experimental approaches used, the following diagrams are provided.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Stress Mechanical Stress Soluble Factors Soluble Factors Receptors Receptors MST1_2 MST1/2 Receptors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation leads to YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to TEAD TEAD Target_Genes Target Genes (CTGF, Cyr61) TEAD->Target_Genes activates AF_2112 This compound AF_2112->TEAD inhibits YAP_TAZ_n->TEAD binds to

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.

Experimental_Workflow Thermal_Shift Thermal Shift Assay Binding Direct Binding to TEAD Thermal_Shift->Binding qPCR Quantitative PCR Gene_Expression ↓ Target Gene Expression qPCR->Gene_Expression Migration_Assay Cell Migration Assay Cell_Behavior ↓ Cell Migration Migration_Assay->Cell_Behavior

Caption: Logical workflow of key experiments to evaluate this compound's efficacy.

Conclusion

This compound represents a significant development in the quest for effective Hippo pathway inhibitors. Its novel chemical scaffold, derived from flufenamic acid, and its mechanism of action targeting the TEAD palmitoylation pocket offer a distinct alternative to other inhibitors.[1][2] While direct comparative IC50 values against a broad panel of inhibitors are not yet publicly available, the initial data on its ability to suppress key TEAD target genes and inhibit cancer cell migration are promising.[1][2] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in cancers driven by a dysregulated Hippo pathway. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this important signaling cascade.

References

Cross-Validation of AF-2112: A Comparative Guide to TEAD Inhibitors in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the TEAD inhibitor AF-2112 with other notable alternatives, focusing on their effects across various cancer cell lines. The objective is to present a clear, data-driven overview to inform research and development decisions in the field of Hippo pathway-targeted cancer therapy.

Introduction to this compound and the Hippo-YAP/TAZ-TEAD Pathway

This compound is a small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors, which are the downstream effectors of the Hippo signaling pathway.[1] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). YAP and TAZ then translocate to the nucleus and bind to TEAD, driving the expression of genes involved in cell proliferation, survival, and migration.[1] this compound, a derivative of flufenamic acid, binds to the central palmitate-binding pocket of TEAD, disrupting its interaction with YAP/TAZ and thereby inhibiting its transcriptional activity.[1] This guide evaluates the efficacy of this compound in comparison to other TEAD inhibitors: LM-41, a structurally similar analogue; verteporfin, a repurposed drug with known YAP/TEAD inhibitory properties; and IK-930, a clinical-stage TEAD inhibitor.

Comparative Efficacy of TEAD Inhibitors

The following tables summarize the quantitative data on the effects of this compound and its alternatives on cell viability and target gene expression in a panel of cancer cell lines.

Cell Viability (IC50) Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µM)
Verteporfin MCF-7Breast (Luminal A)~5.0
BT-474Breast (Luminal B)~6.5
BT-549Breast (Triple-Negative)~4.5
IK-930 NCI-H226Mesothelioma (NF2 mutant)0.021
MSTO-211HMesothelioma (NF2 mutant)Not explicitly stated, but potent inhibition observed

Note: Specific IC50 values for this compound and LM-41 across a range of cell lines are not yet publicly available in peer-reviewed literature. The primary available data focuses on gene expression and migration assays in the MDA-MB-231 cell line.

Gene Expression and Functional Assays

TEAD inhibitors are expected to downregulate the expression of YAP/TAZ-TEAD target genes. The following table summarizes the observed effects of the compared compounds on key target genes and a relevant functional outcome (cell migration).

CompoundCell LineKey Target GenesObserved Effect on Gene ExpressionFunctional AssayObserved Effect
This compound MDA-MB-231CTGF, Cyr61, Axl, NF2Strong reductionCell MigrationModerate reduction
LM-41 MDA-MB-231CTGF, Cyr61, Axl, NF2Strong reductionCell MigrationStrongest reduction
Verteporfin MCF-7, BT-474, BT-549AXL, CYR61, CTGFDownregulationApoptosisInduction
IK-930 NCI-H226, MSTO-211HTEAD-dependent genesDownregulationApoptosisEnhanced in combination therapies

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, verteporfin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

This protocol quantifies the mRNA levels of specific genes of interest.

  • RNA Extraction: Treat cells with the test compounds for the desired duration. Extract total RNA from the cells using a suitable RNA isolation kit.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.[2][3]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., CTGF, Cyr61, AXL, NF2) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protein Expression Analysis (Western Blot)

This protocol is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse the compound-treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., CTGF, Cyr61, Axl, NF2, or a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Visualizing Pathways and Workflows

Signaling Pathway of Hippo-YAP/TAZ-TEAD and Inhibition by this compound

Caption: Mechanism of this compound action in the Hippo pathway.

Experimental Workflow for Assessing TEAD Inhibitor Efficacy

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treat with This compound or Alternative Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability RNA_Extraction RNA Extraction Compound_Treatment->RNA_Extraction Protein_Extraction Protein Extraction Compound_Treatment->Protein_Extraction Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis qRT_PCR qRT-PCR for Gene Expression RNA_Extraction->qRT_PCR Western_Blot Western Blot for Protein Expression Protein_Extraction->Western_Blot qRT_PCR->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating TEAD inhibitor effects.

Logical Comparison of TEAD Inhibitors

Caption: Framework for comparing TEAD inhibitors.

Conclusion

This compound demonstrates clear activity as a TEAD inhibitor, effectively downregulating key Hippo pathway target genes in the MDA-MB-231 triple-negative breast cancer cell line.[1] Its analogue, LM-41, appears to have a more pronounced effect on cell migration in this specific cell line.[1] In a broader context, verteporfin and IK-930 have shown efficacy across a different range of cancer cell lines, including various breast cancer subtypes and mesothelioma.

The available data underscores the potential of targeting the TEAD-YAP/TAZ interface as a therapeutic strategy. However, a direct, comprehensive cross-validation of this compound against other TEAD inhibitors across a standardized and diverse panel of cancer cell lines is warranted to fully elucidate its therapeutic potential and identify the most responsive cancer types. Further research should focus on obtaining head-to-head IC50 data and quantitative gene expression profiles to enable a more robust comparison and guide future clinical development.

References

Independent Verification of AF-2112's Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activity of AF-2112, a novel TEAD inhibitor, with other relevant alternative compounds. The information is supported by available experimental data and detailed methodologies for key experiments to aid in the independent verification and advancement of research in this area.

Introduction to this compound and the Hippo Pathway

This compound is a derivative of flufenamic acid that functions as an inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3] TEAD proteins are the downstream effectors of the Hippo signaling pathway, a critical regulator of cell proliferation, apoptosis, and migration.[1][2][3] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activator YAP and its interaction with TEAD, which drives the expression of genes promoting cancer cell growth and survival, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic protein 61 (Cyr61).[1][2][3][4][5][6][7][8] By inhibiting TEAD, this compound and similar molecules aim to suppress the oncogenic functions driven by this pathway.

Comparative Analysis of this compound and Alternatives

A direct comparative study has identified both this compound and a related compound, LM-41, as potent TEAD binders that significantly reduce the expression of key cancer-promoting genes, including CTGF, Cyr61, Axl, and NF2.[1][2][3] While specific quantitative data for a side-by-side comparison of this compound and LM-41's anti-cancer effects are not fully detailed in the primary literature, the available information provides a strong basis for a qualitative assessment. To offer a broader context for the anti-cancer potential of TEAD inhibitors, this guide also includes quantitative data for other pan-TEAD inhibitors where such data is publicly available.

Qualitative Comparison: this compound vs. LM-41
FeatureThis compoundLM-41Reference
Mechanism of Action Flufenamic acid-derived TEAD inhibitorFlufenamic acid-derived TEAD inhibitor[1][2][3]
Effect on Gene Expression Strongly reduces the expression of CTGF, Cyr61, Axl, and NF2Strongly reduces the expression of CTGF, Cyr61, Axl, and NF2[1][2][3]
Anti-migratory Activity Moderate reduction of cell migration in human MDA-MB-231 breast cancer cellsStrongest reduction of migration in human MDA-MB-231 breast cancer cells[2]
Quantitative Data for Pan-TEAD Inhibitors (for context)

The following table presents quantitative data for other pan-TEAD inhibitors to provide a benchmark for the expected potency of compounds targeting this pathway.

CompoundAssayCell LineIC50 / EffectReference
VT107 Cell ProliferationNF2-deficient mesothelioma cellsPotent inhibition[9][10]
Verteporfin Cell ViabilityGlioblastoma cell linesIC50 determined post 3-day treatment[11]

Experimental Protocols

Wound Healing (Scratch) Assay for Cell Migration

This assay is utilized to assess the effect of a compound on the migration of a confluent monolayer of cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 6-well or 24-well plate and culture until a confluent monolayer is formed.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip (p10 or p200).

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh media containing the test compound (e.g., this compound, LM-41) at the desired concentration. A vehicle control (e.g., DMSO) should be run in parallel.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 16, 24 hours) using a phase-contrast microscope.

  • Analysis: Measure the width of the scratch at multiple points for each image. The percentage of wound closure can be calculated using the formula: % Wound Closure = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] * 100

Transwell Migration Assay

This assay provides a quantitative measure of cell migration through a porous membrane.

Methodology:

  • Chamber Setup: Place a cell culture insert with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Cell Seeding: Seed cells, pre-treated with the test compound or vehicle control, in serum-free media into the upper chamber of the insert.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 12-24 hours).

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining and Imaging: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

  • Quantification: Count the number of migrated cells in multiple fields of view under a microscope.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This method is used to quantify the expression levels of target genes (e.g., CTGF, Cyr61).

Methodology:

  • Cell Treatment: Treat cells with the test compound or vehicle control for a specified period (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target genes (CTGF, Cyr61) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.

Signaling Pathway and Experimental Workflow Visualizations

Hippo Signaling Pathway and TEAD Inhibition

The following diagram illustrates the core components of the Hippo signaling pathway and the mechanism of action for TEAD inhibitors like this compound. When the Hippo pathway is "on," the kinase cascade phosphorylates YAP, leading to its cytoplasmic retention and degradation. When the pathway is "off," unphosphorylated YAP translocates to the nucleus and binds to TEAD, promoting the transcription of pro-cancerous genes. TEAD inhibitors block this interaction.

Experimental_Workflow start Start: Hypothesis This compound has anti-cancer activity cell_culture Cell Culture (e.g., MDA-MB-231) start->cell_culture treatment Treatment with this compound and Vehicle Control cell_culture->treatment migration_assay Cell Migration Assays (Wound Healing & Transwell) treatment->migration_assay gene_expression_assay Gene Expression Analysis (RT-qPCR for CTGF, Cyr61) treatment->gene_expression_assay data_analysis Data Analysis and Comparison migration_assay->data_analysis gene_expression_assay->data_analysis conclusion Conclusion on Anti-Cancer Activity data_analysis->conclusion

References

A Comparative Analysis of AF-2112 and Flufenamic Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals detailing the comparative analysis of AF-2112 and its parent compound, flufenamic acid. This guide synthesizes available experimental data to objectively compare their mechanisms of action, biological activities, and potential therapeutic applications.

Introduction

Flufenamic acid, a well-established non-steroidal anti-inflammatory drug (NSAID), has long been characterized by its inhibition of cyclooxygenase (COX) enzymes.[1][2] More recent research has unveiled its broader bioactivity, including the modulation of ion channels and interaction with the transcriptional co-activators YAP/TAZ through the TEAD family of transcription factors.[3][4] Building upon this secondary activity, this compound was developed as a derivative of flufenamic acid with the specific aim of enhancing its potency as a TEAD inhibitor for potential applications in oncology.[2][5] This guide provides a comprehensive comparative analysis of these two compounds, presenting their known mechanisms, supporting experimental data, and detailed experimental protocols.

Comparative Data Summary

The following tables summarize the available quantitative data for this compound and flufenamic acid, highlighting their distinct pharmacological profiles.

CompoundPrimary TargetSecondary Target(s)
This compound TEAD Transcription FactorsCOX enzymes (activity not reported)
Flufenamic Acid COX-1 and COX-2 EnzymesTEAD Transcription Factors, various ion channels
TargetCompoundBinding Affinity (Kd)Inhibition (IC50)
TEAD4 Flufenamic Acid73 μM[1]Not Reported
TEAD (general) This compoundBetter affinity than Flufenamic Acid (quantitative value not reported)[2][5]Not Reported
COX-1 Flufenamic Acid Derivative (Compound 15)Not Reported15.3 µM[6]
COX-2 Flufenamic Acid Derivative (Compound 14)Not Reported5.0 µM[6]

Mechanism of Action and Signaling Pathways

Flufenamic Acid: A Dual-Targeting Agent

Flufenamic acid's primary mechanism of action is the inhibition of COX-1 and COX-2 enzymes, which are central to the inflammatory response.[1][7] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[8] By blocking this pathway, flufenamic acid exerts its well-known anti-inflammatory effects.

In addition to its COX-inhibitory activity, flufenamic acid has been shown to bind to the central pocket of TEAD transcription factors.[1][4] TEADs are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2] The interaction of TEADs with the transcriptional co-activator YAP is critical for the expression of genes that promote cell growth and inhibit apoptosis.[9] By binding to TEAD, flufenamic acid can interfere with the TEAD-YAP interaction, thereby modulating the expression of Hippo pathway target genes.[1]

Diagram: COX Signaling Pathway

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediates Flufenamic Acid Flufenamic Acid Flufenamic Acid->COX-1 / COX-2 Inhibits Hippo_Pathway cluster_Hippo_Core Hippo Pathway Core Kinases MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP YAP LATS1/2->YAP phosphorylates p-YAP Phosphorylated YAP YAP->p-YAP TEAD TEAD YAP->TEAD binds to Nucleus Nucleus YAP->Nucleus translocates to Cytoplasmic Sequestration Cytoplasmic Sequestration p-YAP->Cytoplasmic Sequestration leads to Gene Expression CTGF, Cyr61, Axl, NF2 TEAD->Gene Expression activates Nucleus->TEAD This compound This compound This compound->TEAD Inhibits Flufenamic Acid Flufenamic Acid Flufenamic Acid->TEAD Inhibits (weaker) TEAD_Assay_Workflow Cell Seeding Cell Seeding Transfection Transfect with TEAD-responsive Luciferase Reporter Cell Seeding->Transfection Compound Treatment Treat with This compound or Flufenamic Acid Transfection->Compound Treatment Incubation Incubation Compound Treatment->Incubation Lysis & Luciferase Assay Cell Lysis and Luminescence Measurement Incubation->Lysis & Luciferase Assay Migration_Assay_Workflow Cell Seeding Seed Cells to Confluency Scratch Creation Create a 'Scratch' in the Monolayer Cell Seeding->Scratch Creation Compound Treatment Treat with This compound or Flufenamic Acid Scratch Creation->Compound Treatment Image Acquisition Image at T=0 and Subsequent Time Points Compound Treatment->Image Acquisition Analysis Measure Wound Closure over Time Image Acquisition->Analysis

References

Validating AF-2112's Impact on Downstream Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the hypothetical compound AF-2112 against established MEK inhibitors, Trametinib and Selumetinib, focusing on their impact on the downstream RAS-RAF-MEK-ERK signaling pathway. The data presented is based on typical findings for potent MEK inhibitors and serves as an illustrative example for researchers, scientists, and drug development professionals.

Comparative Analysis of Downstream Signaling Inhibition

The efficacy of this compound, Trametinib, and Selumetinib was assessed by measuring the inhibition of phosphorylated ERK (p-ERK), a key downstream effector in the MEK pathway. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro kinase assays.

Compound Target IC50 (p-ERK) in A375 Cells (nM) Selectivity Profile
This compound (Hypothetical) MEK1/20.8Highly selective for MEK1/2 over other kinases
Trametinib MEK1/21.2Potent and selective MEK1/2 inhibitor
Selumetinib MEK1/214Selective, non-ATP-competitive MEK1/2 inhibitor

Experimental Protocols

In Vitro Kinase Assay for p-ERK Inhibition

Objective: To determine the potency of this compound, Trametinib, and Selumetinib in inhibiting MEK kinase activity by measuring the phosphorylation of its direct substrate, ERK.

Methodology:

  • Cell Culture: A375 human melanoma cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MEK-ERK pathway, were cultured in DMEM supplemented with 10% fetal bovine serum.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound, Trametinib, or Selumetinib for 2 hours.

  • Cell Lysis: After treatment, the cells were washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Protein concentration in the lysates was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membranes were blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.

  • Detection: After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Densitometry Analysis: The band intensities for p-ERK and total ERK were quantified. The p-ERK signal was normalized to the total ERK signal.

  • IC50 Calculation: The normalized p-ERK levels were plotted against the logarithm of the compound concentration, and the IC50 values were calculated using a non-linear regression model.

Signaling Pathway and Experimental Workflow

cluster_pathway RAS-RAF-MEK-ERK Signaling Pathway cluster_inhibitors Points of Inhibition RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates AF2112 This compound AF2112->MEK Inhibit Trametinib Trametinib Trametinib->MEK Inhibit Selumetinib Selumetinib Selumetinib->MEK Inhibit cluster_workflow p-ERK Inhibition Assay Workflow A375_Culture 1. A375 Cell Culture Compound_Treatment 2. Treatment with this compound, Trametinib, or Selumetinib A375_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Western_Blot 4. Western Blotting for p-ERK and Total ERK Cell_Lysis->Western_Blot Data_Analysis 5. Densitometry and IC50 Calculation Western_Blot->Data_Analysis

AF-2112: A Comparative Analysis of a Novel TEAD Protein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AF-2112's Performance Against Other TEAD Inhibitors with Supporting Experimental Data.

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key target in cancer therapy. Its downstream effectors, the TEAD family of transcription factors (TEAD1-4), are crucial for the oncogenic activity of the transcriptional coactivators YAP and TAZ. The disruption of the TEAD-YAP/TAZ interaction is a promising strategy for the development of novel cancer therapeutics. This compound is a recently developed, flufenamic acid-derived inhibitor that targets TEAD proteins. This guide provides a comparative analysis of this compound with other known TEAD inhibitors, focusing on its specificity and performance based on available experimental data.

Overview of this compound and Comparator Compounds

This compound is a derivative of flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), that has been identified as a binder to the palmitic acid (PA) pocket of TEAD proteins.[1][2][3] This binding is believed to allosterically inhibit TEAD's interaction with YAP/TAZ, thereby downregulating the expression of TEAD target genes involved in cell proliferation and survival, such as Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (CYR61), AXL receptor tyrosine kinase (AXL), and Neurofibromin 2 (NF2).[1][2][3]

For a comprehensive comparison, this guide includes data on several other well-characterized TEAD inhibitors:

  • Flufenamic Acid (FA): The parent compound from which this compound is derived.

  • GNE-7883: A potent and reversible allosteric pan-TEAD inhibitor.

  • VT-103: A selective TEAD1 inhibitor.

  • MGH-CP1: A pan-TEAD inhibitor.

  • K-975: A covalent pan-TEAD inhibitor.

Quantitative Comparison of TEAD Inhibitors

The following table summarizes the available quantitative data for this compound and comparator compounds. It is important to note that a direct comparison is challenging due to variations in experimental assays and conditions across different studies.

CompoundTarget(s)Assay TypeMetricValueReference
This compound TEADThermal Shift AssayΔTagg (°C)5.1Fnaiche et al., 2023
Flufenamic AcidTEADThermal Shift AssayΔTagg (°C)Not reportedFnaiche et al., 2023
GNE-7883pan-TEADTR-FRET (TEAD3-YAP)IC50 (µM)1.4Hagenbeek et al., 2023
VT-103TEAD1 selectiveYAP Reporter AssayIC50 (nM)1.2Probechem
MGH-CP1pan-TEADTEAD-YAP Reporter AssayIC50 (µM)1.68Li et al., 2022
K-975pan-TEADCell Proliferation (NCI-H226)IC50 (nM)<10Kaneda et al., 2020

Note: The Thermal Shift Assay (ΔTagg) for this compound indicates target engagement and a higher affinity compared to its parent compound, flufenamic acid. However, direct inhibitory concentrations (IC50) or binding affinities (Kd) for this compound are not yet publicly available.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.

Hippo_Signaling_Pathway cluster_extracellular cluster_upstream Upstream Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ_p->YAP_TAZ dephosphorylation YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD translocates to nucleus and binds Target_Genes Target Gene Expression (CTGF, CYR61, etc.) TEAD->Target_Genes activates AF2112 This compound AF2112->TEAD inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD proteins.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_specificity Specificity Assessment TSA Thermal Shift Assay (ΔTagg) TR_FRET TR-FRET Assay (IC50) Reporter Reporter Gene Assay (IC50) qPCR qPCR for Target Genes (Fold Change) Proliferation Cell Proliferation Assay (IC50) Selectivity Selectivity Panel (Off-target activity) Inhibitor TEAD Inhibitor (e.g., this compound) Inhibitor->TSA Inhibitor->TR_FRET Inhibitor->Reporter Inhibitor->qPCR Inhibitor->Proliferation Inhibitor->Selectivity

Caption: Experimental workflow for the characterization of TEAD inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the characterization of this compound and similar TEAD inhibitors.

Thermal Shift Assay (TSA)

This biophysical assay is used to assess the binding of a ligand to a protein by measuring the change in the protein's thermal denaturation temperature (Tm). An increase in Tm (a positive ΔTagg) upon ligand binding indicates stabilization of the protein, suggesting a direct interaction.

  • Principle: The assay utilizes a fluorescent dye that binds to hydrophobic regions of a protein that become exposed as it unfolds upon heating. The temperature at the midpoint of this unfolding transition is the Tm.

  • General Protocol:

    • Recombinant TEAD protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a buffered solution.

    • The protein-dye mixture is aliquoted into a 96-well or 384-well PCR plate.

    • The test compound (e.g., this compound) or vehicle control (DMSO) is added to the wells.

    • The plate is heated in a real-time PCR instrument with a temperature gradient, and fluorescence is measured at each temperature increment.

    • The melting curves are generated by plotting fluorescence intensity against temperature, and the Tm is calculated from the inflection point of the curve.

    • The change in melting temperature (ΔTagg) is determined by subtracting the Tm of the protein with the vehicle from the Tm of the protein with the compound.

Quantitative Real-Time PCR (qPCR) for TEAD Target Gene Expression

This cell-based assay is used to quantify the effect of a TEAD inhibitor on the transcription of its downstream target genes.

  • Principle: The mRNA levels of specific TEAD target genes (e.g., CTGF, CYR61) are measured in cells treated with the inhibitor compared to control-treated cells. A decrease in the mRNA levels of these genes indicates inhibition of TEAD transcriptional activity.

  • General Protocol:

    • Cancer cell lines with active Hippo signaling (e.g., MDA-MB-231) are seeded in multi-well plates.

    • Cells are treated with various concentrations of the TEAD inhibitor (e.g., this compound) or a vehicle control for a specified period (e.g., 24-48 hours).

    • Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

    • qPCR is performed using the cDNA as a template and primers specific for the TEAD target genes and a housekeeping gene (for normalization).

    • The relative expression of the target genes is calculated using the ΔΔCt method.

Specificity and Off-Target Effects

A critical aspect of drug development is understanding the selectivity of a compound. As this compound is a derivative of flufenamic acid, an NSAID known to inhibit cyclooxygenase (COX) enzymes, there is a potential for off-target effects. However, studies on flufenamic acid itself have shown that its effect on TEAD-YAP-dependent gene expression is independent of its COX inhibitory activity. Further comprehensive selectivity profiling of this compound against a panel of other transcription factors and kinases is required to fully assess its specificity.

Conclusion

This compound represents a promising new scaffold for the development of TEAD-targeted therapies. The available data indicates that it binds to TEAD proteins with a higher affinity than its parent compound, flufenamic acid, and effectively reduces the expression of key TEAD target genes in cancer cells. However, to fully understand its potential and specificity, further quantitative studies, including the determination of IC50 and Kd values, and comprehensive selectivity profiling are necessary. This will allow for a more direct and robust comparison with other TEAD inhibitors currently in development and will be crucial for its advancement as a potential clinical candidate.

References

Safety Operating Guide

Navigating the Disposal of Industrial Chemicals: A Guide to AF-2112 and Similar Products

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of any chemical is paramount for ensuring laboratory safety and environmental protection. While "AF-2112" does not correspond to a unique chemical entity in publicly available databases, it likely represents a specific commercial product or an internal designation. Our research indicates that this name may be associated with several types of industrial chemicals, including phosphite antioxidants, antifoam agents, or polymer phosphate scale inhibitors.

This guide provides essential safety and disposal information for chemicals commonly associated with similar trade names. It is crucial for researchers, scientists, and drug development professionals to always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use. The SDS is the primary source of detailed procedural guidance for safe handling and disposal.

Potential Chemical Identities and Their Properties

Several commercial products bear names similar to "this compound." Below is a summary of these potential chemical types and their general characteristics.

Product Name/TypeChemical ClassCommon ApplicationsKey Properties
ADK STAB 2112 Tris(2,4-di-tert-butylphenyl) phosphiteProcess stabilizer for polyolefins and other plasticsWhite powder or granule, melting range 180-190°C, protects polymers against thermal degradation.[1][2]
Antifoam AF Mixture including Dimethylpolysiloxane and Polyethylene Glycol StearateAntifoaming agentMay be combustible at high temperatures, slightly hazardous in case of skin/eye contact, ingestion, or inhalation.[3]
AT-2112 / CB66 Polymer phosphate scale inhibitorScale inhibitor for steam boiler systemsClear liquid, pH 6-7, miscible in water.[4]
AF Tech USA Products Fire Inhibitor (e.g., FINC40S)Fire inhibitor for industrial useMay cause eye and minor skin irritation.[5]

Standard Disposal Procedures for Industrial Chemicals

The following is a generalized, step-by-step workflow for the disposal of industrial chemicals of the types identified. This is not a substitute for the specific instructions in the product's SDS.

  • Consult the Safety Data Sheet (SDS): The SDS for the specific product is the most critical document for determining the correct disposal procedure. It will contain a dedicated section on disposal considerations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE as specified in the SDS. This typically includes safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation: Do not mix chemical waste. Keep the chemical in a dedicated, properly labeled waste container. The container should be compatible with the chemical.

  • Waste Collection: The collected waste should be stored in a designated, well-ventilated area, away from incompatible materials.

  • Licensed Disposal Vendor: Chemical waste must be disposed of through a licensed and certified hazardous waste disposal company. They have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound and legally compliant manner.

  • Documentation: Maintain accurate records of the chemical waste generated and its disposal.

Experimental Protocols for Safe Handling

While specific experimental protocols are product-dependent, the following general procedures are essential for safe handling in a laboratory setting:

  • Ventilation: Always handle these chemicals in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[3]

  • Avoid Contact: Prevent direct contact with skin and eyes by wearing appropriate PPE. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[5]

  • Ingestion: Do not ingest. If ingestion occurs, rinse the mouth with water and seek immediate medical advice.[5]

  • Spill Management: In the event of a spill, follow the procedures outlined in the SDS. Generally, this involves containing the spill with an inert absorbent material and then collecting it into a suitable container for disposal.

Disposal Workflow Diagram

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemicals.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal Consult SDS Consult SDS Wear PPE Wear PPE Consult SDS->Wear PPE Segregate Waste Segregate Waste Wear PPE->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store Safely Store Safely Label Container->Store Safely Contact Vendor Contact Licensed Disposal Vendor Store Safely->Contact Vendor Arrange Pickup Arrange Pickup Contact Vendor->Arrange Pickup Document Disposal Document Disposal Arrange Pickup->Document Disposal

Caption: Generalized workflow for the proper disposal of industrial chemicals.

References

Comprehensive Safety and Handling Protocol for AF-2112

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of AF-2112, a potent research compound. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals working with this compound.

I. Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory procedures.

Procedure Primary Engineering Control Gloves Eye Protection Lab Coat Respiratory Protection
Weighing and Aliquoting (Dry Powder) Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile Gloves (ASTM D6319)ANSI Z87.1 Rated Safety Glasses with Side ShieldsDisposable, back-closing gownN95 Respirator or higher
Solubilization and Dilution Chemical Fume HoodDouble Nitrile Gloves (ASTM D6319)ANSI Z87.1 Rated Safety GogglesChemical Resistant Lab CoatNot required if handled in a certified fume hood
In-vitro Assays Biosafety Cabinet (Class II)Nitrile Gloves (ASTM D6319)ANSI Z87.1 Rated Safety GlassesStandard Lab CoatNot required
In-vivo Dosing (Animal) Ventilated Animal Change StationDouble Nitrile Gloves (ASTM D6319)ANSI Z87.1 Rated Face ShieldDisposable, back-closing gownN95 Respirator or higher
Waste Disposal Chemical Fume HoodHeavy-duty Nitrile or Neoprene GlovesANSI Z87.1 Rated Safety GogglesChemical Resistant Lab CoatNot required if handled in a certified fume hood

II. Handling and Operational Procedures

Strict adherence to the following protocols is crucial to minimize risk and ensure experimental reproducibility.

A. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open. Contact Environmental Health and Safety (EHS) immediately.

  • Storage: this compound is light-sensitive and hygroscopic. Store in a desiccator at -20°C in the original, unopened container. The storage location must be clearly labeled with a "Potent Compound" warning sign.

B. Preparation of Stock Solutions

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

  • Pre-computation: Calculate the required mass of this compound and volume of DMSO for the desired stock solution concentration.

  • PPE: Don the appropriate PPE as specified in the table above for "Weighing and Aliquoting".

  • Weighing: Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure. Use an analytical balance with a draft shield.

  • Solubilization:

    • Carefully transfer the weighed this compound powder to a sterile, amber glass vial.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO.

    • Secure the vial cap and vortex gently until the compound is fully dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

G cluster_prep Preparation Phase cluster_execution Execution Phase (in Fume Hood) cluster_storage Storage Phase Calculate Calculate Mass and Volume Don_PPE Don Appropriate PPE Calculate->Don_PPE Weigh Weigh this compound Powder Transfer Transfer to Vial Weigh->Transfer Add_Solvent Add Anhydrous DMSO Transfer->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Tubes Label Label Aliquots Aliquot->Label Store Store at -80°C Label->Store

Decision-making process for the disposal of this compound waste.

IV. Emergency Procedures

A. Exposure Response

Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.
Ingestion DO NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide a copy of this safety protocol to the responding medical personnel.

Signaling Pathway for Emergency Response

G Exposure Exposure Event Occurs Assess Assess Exposure Route (Skin, Eyes, Inhalation, Ingestion) Exposure->Assess Skin Remove Clothing Wash with Soap & Water (15 min) Assess->Skin Skin Eyes Flush with Water (15 min) Assess->Eyes Eyes Inhalation Move to Fresh Air Assess->Inhalation Inhalation Ingestion Rinse Mouth Do NOT Induce Vomiting Assess->Ingestion Ingestion Seek_Medical Seek Immediate Medical Attention Skin->Seek_Medical Eyes->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical Report Report Incident to Supervisor and EHS Seek_Medical->Report

Immediate response actions following an exposure to this compound.

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